Potassium pivalate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
potassium;2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNHCSATCWAAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19455-23-3 | |
| Record name | Potassium Trimethylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Potassium Pivalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium pivalate, the potassium salt of pivalic acid, is a versatile reagent in organic synthesis, valued for its unique structural and solubility properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It includes a detailed summary of its physicochemical and spectroscopic data, experimental protocols for its synthesis and characterization, and a discussion of its key applications, particularly in catalysis and pharmaceutical development. The sterically bulky tert-butyl group of the pivalate anion imparts notable characteristics, such as enhanced solubility in organic solvents compared to other potassium carboxylates, which facilitates its use as a base in various chemical transformations.
Chemical Structure and Identification
This compound, systematically named potassium 2,2-dimethylpropanoate, is an organic salt. Its structure consists of a potassium cation (K⁺) and a pivalate anion (C₅H₉O₂⁻). The pivalate anion is characterized by a carboxylate group attached to a quaternary carbon, which is bonded to three methyl groups (tert-butyl group). This bulky steric feature is central to its chemical behavior and solubility.[1]
The ionic interaction between the potassium cation and the pivalate anion forms a stable crystalline solid.[1] The highly branched structure of the pivalate moiety influences the crystal packing and contributes to its distinct physical and chemical properties compared to linear carboxylates.[1]
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is hygroscopic and should be stored under an inert atmosphere to maintain its stability. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 19455-23-3 | [2][3][4] |
| Molecular Formula | C₅H₉KO₂ | [2][3][4] |
| Molecular Weight | 140.22 g/mol | [2][3][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | ~200 °C | [2] |
| Thermal Stability | Stable up to 440 °C (713 K) | [1] |
Solubility Profile
A significant advantage of this compound is its enhanced solubility in organic solvents compared to other simple potassium carboxylates like potassium acetate.[1] This improved solubility is attributed to the lipophilic and sterically demanding tert-butyl group, which reduces the lattice energy and improves solvation in organic media.[1] This property is particularly beneficial in homogeneous catalysis. The solubility characteristics are summarized in Table 2.
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Sparingly soluble | [1] |
| Organic Solvents (general) | Enhanced solubility compared to KOAc | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |
| 2-Propanol (as cosolvent) | Significantly improves reaction kinetics | [3] |
Spectroscopic Properties
The structure of this compound has been well-characterized by various spectroscopic techniques, including Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the carboxylate and tert-butyl groups. These spectral features serve as a fingerprint for the compound's identification. Key vibrational modes are detailed in Table 3.
Table 3: Characteristic FT-IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment | References |
| 2800-3000 | C-H stretching (methyl groups) | [1] |
| 1600-1700 | C=O stretching (carboxylate) | [1] |
| ~1489 | Antisymmetric carboxylate stretching | [1] |
| ~1223 | Symmetric carboxylate stretching | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the electronic environment of the atoms in this compound. The high degree of symmetry in the pivalate anion results in simple and characteristic NMR spectra.
Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | References |
| ¹H | ~1.17 | Singlet | Nine equivalent methyl protons of the tert-butyl group | [1] |
| ¹³C | 38-39 | - | Quaternary carbon of the tert-butyl group | [1] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the neutralization of pivalic acid with a potassium base, such as potassium hydroxide.
Materials:
-
Pivalic acid (C₅H₁₀O₂)
-
Potassium hydroxide (KOH)
-
Methanol (CH₃OH)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pivalic acid in methanol.
-
In a separate beaker, prepare a solution of one molar equivalent of potassium hydroxide in methanol.
-
Slowly add the potassium hydroxide solution to the pivalic acid solution while stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting solid is washed with diethyl ether to remove any unreacted pivalic acid and other organic impurities.
-
The solid this compound is then dried under vacuum to remove residual solvent.
Characterization Protocols
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Acquire the IR spectrum of the KBr pellet using an FT-IR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean NMR tube.
-
Ensure the solid is fully dissolved to obtain a homogeneous solution.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Visualized Workflows and Relationships
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Synthesis and Preparation of Potassium Pivalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of potassium pivalate (KOPiv), a versatile reagent increasingly utilized in organic synthesis and pharmaceutical development. The document details the most common and effective synthetic methodologies, including acid-base neutralization and alkoxide-mediated reactions. It offers detailed experimental protocols, quantitative data on yields and purity, and thorough characterization of the final product using modern spectroscopic techniques. Furthermore, this guide presents visual representations of the synthetic workflows to facilitate a deeper understanding of the preparation processes. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Introduction
This compound, the potassium salt of pivalic acid, is a white crystalline solid with the chemical formula C₅H₉KO₂.[1][2][3][4] Its unique properties, stemming from the sterically bulky tert-butyl group, have established it as a highly effective reagent in a variety of chemical transformations.[2][5] Notably, its enhanced solubility in organic solvents compared to other common potassium carboxylates makes it a superior choice as a base in palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation.[2][5] This improved solubility profile facilitates more homogeneous reaction conditions, leading to significant rate enhancements and improved scalability for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2] Beyond its role as a base, this compound also serves as a key intermediate in the synthesis of pivalate esters and other organic derivatives.[2][5]
This guide provides a detailed examination of the principal methods for the synthesis of this compound, offering practical, step-by-step protocols for its preparation and purification.
Synthetic Methodologies
The preparation of this compound can be achieved through several synthetic routes. The most prevalent and straightforward method involves the direct neutralization of pivalic acid with a potassium base. Alternative methods offer different starting materials and reaction conditions.
Synthesis via Neutralization of Pivalic Acid with Potassium Hydroxide
The most common and direct method for synthesizing this compound is the acid-base neutralization reaction between pivalic acid and potassium hydroxide.[1][2] This reaction is typically performed in an aqueous medium at ambient temperature and is characterized by its simplicity and high yield.[2]
Reaction Scheme:
Synthesis via Reaction of Pivalic Acid with Potassium tert-Butoxide
An alternative method involves the reaction of pivalic acid with potassium tert-butoxide.[2] In this acid-base reaction, pivalic acid acts as a proton source to react with the strong base, potassium tert-butoxide, yielding this compound and tert-butanol as a byproduct.[2]
Reaction Scheme:
Other Synthetic Routes
Another reported, though less detailed, synthetic pathway involves the reaction of diethanolamine with potassium halides.[3][5] This method is noted as a potential route for the synthesis of this compound, which is described as a reactive monocarboxylic acid.[3][5]
Experimental Protocols
The following sections provide detailed experimental procedures for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis from Pivalic Acid and Potassium Hydroxide
This protocol is based on the general descriptions found in the literature for the neutralization of pivalic acid.[1][2][6]
Materials:
-
Pivalic Acid (C₅H₁₀O₂)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of pivalic acid in a minimal amount of deionized water.
-
In a separate beaker, prepare an aqueous solution containing an equimolar amount of potassium hydroxide.
-
Slowly add the potassium hydroxide solution to the pivalic acid solution at room temperature with continuous stirring.
-
Monitor the pH of the reaction mixture. The addition of potassium hydroxide is complete when a neutral pH is achieved.
-
Upon completion of the reaction, a white precipitate of this compound will form.
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any unreacted pivalic acid and other organic impurities.[6]
-
Dry the purified this compound under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is a standard and effective method.[7][8][9]
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., a mixture of ethanol and water)
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable boiling solvent or solvent mixture.[7][8]
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.[9]
-
Allow the hot, clear filtrate to cool slowly to room temperature to promote the formation of large crystals.[7][8]
-
Further, cool the solution in an ice bath to maximize the yield of the crystals.[7][8]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 19455-23-3 | [3] |
| Molecular Formula | C₅H₉KO₂ | [3] |
| Molecular Weight | 140.22 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [2][4] |
| Melting Point | >200 °C | [3] |
| Solubility | Sparingly soluble in water, slightly soluble in DMSO, enhanced solubility in organic solvents with alcohol cosolvents | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts | Assignment | Reference(s) |
| ¹H NMR | ~1.17 ppm (singlet) | Nine equivalent methyl protons of the tert-butyl group | - |
| ¹³C NMR | ~38-39 ppm | Quaternary carbon of the tert-butyl group | - |
| ~185 ppm | Carboxylate carbon | - | |
| FTIR (cm⁻¹) | 2800-3000 | C-H stretching vibrations of methyl groups | [5] |
| 1600-1700 | Antisymmetric C=O stretching of the carboxylate | [5] | |
| ~1489 | Antisymmetric carboxylate stretch | [5] | |
| ~1223 | Symmetric carboxylate stretch | [5] |
Mandatory Visualizations
The following diagrams illustrate the workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound from pivalic acid and potassium hydroxide.
Caption: General workflow for the purification of this compound by recrystallization.
Conclusion
This technical guide has outlined the primary synthetic routes for the preparation of this compound, with a focus on the widely used neutralization reaction of pivalic acid and potassium hydroxide. The provided experimental protocols, though based on general laboratory practices, offer a solid foundation for the synthesis and purification of this important chemical reagent. The compiled physical, chemical, and spectroscopic data will aid in the characterization and quality control of the synthesized product. The increasing importance of this compound in organic synthesis, particularly in facilitating challenging cross-coupling reactions, underscores the value of well-documented and reproducible synthetic procedures. It is anticipated that the information presented in this guide will be a valuable asset to researchers and professionals in the fields of chemistry and drug development.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]
- 3. This compound | 19455-23-3 | FP168035 | Biosynth [biosynth.com]
- 4. This compound: An ideal choice for green chemical synthesis - www.pharmasources.com [pharmasources.com]
- 5. Buy this compound | 19455-23-3 [smolecule.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to Potassium Pivalate (CAS: 19455-23-3) for Researchers and Drug Development Professionals
An Introduction to a Versatile Reagent in Modern Organic Synthesis and Pharmaceutical Development
Potassium pivalate, also known as potassium 2,2-dimethylpropanoate, is the potassium salt of pivalic acid. This white, crystalline solid has emerged as a valuable reagent in organic synthesis, particularly within the pharmaceutical industry. Its unique structural and chemical properties, most notably the steric bulk of the tert-butyl group and its enhanced solubility in organic solvents, offer distinct advantages over other carboxylate bases, leading to improved reaction efficiency and scalability. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, applications in drug development, detailed experimental protocols, and relevant biological pathway interactions.
Core Chemical and Physical Properties
A thorough understanding of this compound's properties is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.
| Identifier | Value |
| CAS Number | 19455-23-3 |
| Molecular Formula | C₅H₉KO₂[1] |
| Molecular Weight | 140.22 g/mol [1] |
| IUPAC Name | potassium;2,2-dimethylpropanoate[1] |
| Physical Property | Value | Notes |
| Appearance | White to almost white crystalline powder[1] | |
| Melting Point | >300 °C[2] | |
| Solubility | Sparingly soluble in water, slightly soluble in dimethyl sulfoxide (DMSO)[1] | The enhanced solubility in organic solvents, especially with alcohol co-solvents, is a key advantage over bases like potassium acetate.[1] |
| pKa of Conjugate Acid (Pivalic Acid) | 5.03[3][4] | This value indicates the basicity of the pivalate anion. |
| Hygroscopicity | Hygroscopic[1] | Should be stored under an inert atmosphere.[1] |
Applications in Drug Development and Organic Synthesis
This compound's utility in the pharmaceutical sector primarily stems from its role as a superior base in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many active pharmaceutical ingredients (APIs).
Palladium-Catalyzed Miyaura Borylation
One of the most significant applications of this compound is as a base in the Miyaura borylation reaction. This reaction is crucial for the formation of boronic esters, which are key intermediates for subsequent Suzuki-Miyaura cross-coupling reactions to create carbon-carbon bonds.[1] The enhanced solubility of this compound in organic solvents, often in the presence of an alcohol co-solvent like 2-propanol, overcomes the mass-transfer limitations often encountered with less soluble inorganic bases such as potassium acetate.[1][5] This leads to a more homogeneous reaction mixture, significantly increasing reaction rates and allowing for a reduction in catalyst loading.[5]
A notable example is its use in the synthetic sequence of the bromodomain and extra-terminal (BET) inhibitor BMS-986378, where it replaced the more expensive and hygroscopic cesium acetate.[6][7][8] It has also been effectively used in an alternative manufacturing route for verinurad, a treatment for gout.[9]
Other Synthetic Applications
Beyond Miyaura borylation, this compound serves as a versatile reagent in other areas of organic synthesis:
-
Synthesis of Pivalate Esters: It acts as a nucleophile in reactions with alkyl halides to introduce the sterically hindered pivaloyl group into molecules.[1] Pivalate esters are often used as protecting groups for alcohols due to their stability.
-
C-H Activation Chemistry: It can be used as a carboxylate source in C-H activation reactions to facilitate the direct functionalization of arenes and heteroarenes.[1]
-
Polymerization Reactions: this compound and related carboxylate salts can catalyze certain polymerization reactions, including the formation of polyurethane foams.[1]
Experimental Protocols
Providing detailed and reproducible experimental methods is crucial for researchers. The following is a representative protocol for a Miyaura borylation reaction using this compound.
General Procedure for Miyaura Borylation of Aryl Halides
This protocol is adapted from the supplementary information of a study on palladium-catalyzed borylations.[10]
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
This compound (KOPiv) (2.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02 equiv)
-
Solvent (e.g., 1,4-dioxane or THF)
-
Co-solvent (e.g., 2-propanol)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, bis(pinacolato)diboron, this compound, and the palladium catalyst.
-
Add the solvent and co-solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl boronic ester.
A generalized workflow for the Miyaura borylation reaction.
Signaling Pathway Relevance: BET Protein Inhibition
While this compound itself is not known to be directly involved in biological signaling pathways, its application in the synthesis of pharmacologically active molecules makes it relevant to drug development targeting specific pathways. As mentioned, this compound is used in the synthesis of BET (Bromodomain and Extra-Terminal) inhibitors.[6][7][8]
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene expression.[11] They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters, often leading to the expression of genes involved in cell proliferation and survival.[11] Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammation.[1]
BET inhibitors function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin.[11] This prevents the recruitment of the transcriptional apparatus and leads to the downregulation of key oncogenes, such as MYC, and pro-inflammatory genes.[11] The diagram below illustrates the mechanism of action of BET inhibitors.
Mechanism of action of BET inhibitors in blocking gene transcription.
Toxicological and Pharmacokinetic Profile
A comprehensive toxicological and pharmacokinetic profile for this compound is not extensively documented in publicly available literature. Most of the available data pertains to its conjugate acid, pivalic acid, or other pivalate esters.
| Data Type | Information | Notes |
| Acute Toxicity | Based on available data, the classification criteria for acute oral, dermal, and inhalation toxicity are not met for this compound.[12] However, pivalic acid has a reported oral LD50 of 900 mg/kg in rats.[13] | Caution should always be exercised when handling chemical reagents. |
| Irritation | May cause respiratory irritation.[2] Causes skin and serious eye irritation.[2] | Appropriate personal protective equipment should be worn. |
| Carcinogenicity & Mutagenicity | No data available to classify this compound as a carcinogen or mutagen. | |
| Pharmacokinetics (ADME) | Specific pharmacokinetic data for this compound is not readily available. The pivaloyl moiety, when part of a prodrug, can be metabolized to pivalic acid, which is then conjugated with carnitine for excretion. | The pharmacokinetics of the potassium ion itself are complex and subject to homeostatic control. |
Conclusion
This compound (CAS: 19455-23-3) is a reagent of significant interest to researchers, scientists, and drug development professionals. Its advantageous physical properties, particularly its solubility in organic solvents, make it a highly effective base in palladium-catalyzed reactions such as the Miyaura borylation. This has led to its adoption in the synthesis of complex pharmaceutical intermediates and APIs, including promising new therapeutics like BET inhibitors. While a complete toxicological and pharmacokinetic profile remains to be fully elucidated, its utility in enhancing the efficiency and scalability of key synthetic transformations is clear. This guide provides a foundational understanding of this compound, equipping researchers with the core knowledge needed to effectively utilize this versatile compound in their work.
Logical relationships between properties and applications of this compound.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Pivalic acid | 75-98-9 [smolecule.com]
- 4. Pivalic acid CAS#: 75-98-9 [m.chemicalbook.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 12. leap.epa.ie [leap.epa.ie]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Solubility of Potassium Pivalate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium pivalate (also known as potassium 2,2-dimethylpropanoate or KOPiv) is a potassium salt of pivalic acid. Its bulky tert-butyl group significantly influences its physicochemical properties, most notably its solubility profile. Compared to other simple potassium carboxylates like potassium acetate, this compound exhibits enhanced solubility in organic solvents.[1] This characteristic is crucial for its application in various chemical transformations, particularly as a base in palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, where homogenous reaction conditions are desirable for improved kinetics and scalability.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, including available quantitative data, a general experimental protocol for solubility determination, and a visualization of its role in a key synthetic application.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the following data points have been reported:
| Solvent System | Temperature | Solubility | Molarity (mol/L) |
| 10% Methanol / Tetrahydrofuran (THF) | Room Temperature | ~105 mg/mL | ~0.749 |
| Not Specified | Not Specified | 3.78 mg/mL | 0.0269 |
| Not Specified | Not Specified | 1.69 mg/mL | 0.012 |
Note: The solvent and temperature for the latter two data points were not specified in the source material, limiting their comparative value.
Qualitative Solubility Profile
While comprehensive quantitative data is limited, the qualitative solubility of this compound in various solvents is well-characterized:
-
Organic Solvents (General): Described as "moderately soluble".[3] Its solubility is noted to be superior to that of potassium acetate in organic media.[2][4]
-
Dimethyl Sulfoxide (DMSO): Characterized as "slightly soluble".[1]
-
Water: Described as "sparingly soluble".[1]
-
Alcohol Co-solvents: The addition of alcohol co-solvents, such as 2-propanol, has been shown to significantly improve the solubility of this compound in other organic solvents like tetrahydrofuran (THF).[1][2]
The enhanced solubility of this compound in organic solvents is attributed to the sterically bulky tert-butyl group, which disrupts the crystal lattice energy and reduces the strength of the ionic interactions in the solid state, making it easier for solvent molecules to solvate the potassium and pivalate ions.[1]
Experimental Protocol for Solubility Determination: The Saturated Shake-Flask Method
A standard and reliable method for determining the solubility of a salt like this compound in an organic solvent is the "saturated shake-flask" or "equilibrium concentration" method. The following protocol outlines the general steps:
Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Organic solvent of interest (anhydrous, high purity)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Analytical instrumentation for concentration measurement (e.g., HPLC with a suitable detector, ICP-OES for potassium ion concentration, or gravimetric analysis)
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This time can vary depending on the solvent and temperature and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration plateaus). A typical equilibration time could be 24-48 hours.
-
-
Sample Collection and Preparation for Analysis:
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Concentration Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique.
-
HPLC: If this compound or the pivalate anion has a suitable chromophore, UV detection can be used. Otherwise, a conductivity detector or mass spectrometer can be employed.
-
ICP-OES: This technique can be used to determine the concentration of potassium ions in the solution, from which the concentration of this compound can be calculated.
-
Gravimetric Analysis: A known volume of the saturated solution can be carefully evaporated to dryness, and the mass of the remaining solid this compound can be determined.
-
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/100g of solvent, mg/mL, or mol/L.
-
Visualization of this compound's Role in Miyaura Borylation
The enhanced solubility of this compound is a key factor in its successful application as a base in the Miyaura borylation reaction. The following diagram illustrates the logical workflow, highlighting the advantage of using a soluble base.
Caption: Workflow of Miyaura borylation with an insoluble vs. a soluble base.
The diagram illustrates that the use of a soluble base like this compound leads to a homogeneous reaction mixture, which facilitates faster reaction kinetics and ultimately results in higher and more reproducible yields, making the process more suitable for large-scale synthesis. In contrast, an insoluble base creates a heterogeneous system where the reaction is often limited by the slow mass transfer between the solid and liquid phases.
Conclusion
This compound's favorable solubility in organic solvents is a defining characteristic that underpins its utility in modern organic synthesis. While a comprehensive quantitative dataset remains an area for further investigation, the available data and qualitative observations consistently demonstrate its superiority over less soluble inorganic bases. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of this compound in specific solvent systems relevant to their work. The visualization of its role in the Miyaura borylation highlights the practical advantages of its solubility, enabling more efficient and scalable chemical processes, a critical consideration in drug development and manufacturing.
References
Potassium Pivalate (C₅H₉KO₂): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Synthesis, and Applications of Potassium Pivalate
This compound, the potassium salt of pivalic acid, is a sterically hindered carboxylate that has emerged as a versatile and highly effective reagent in modern organic synthesis and polymer chemistry. Its unique structural features and favorable solubility profile in organic solvents have led to its adoption in a range of applications, from palladium-catalyzed cross-coupling reactions to the production of polyurethanes. This technical guide provides a comprehensive overview of this compound, including its molecular properties, detailed experimental protocols for its key applications, and a summary of relevant quantitative data.
Physicochemical Properties and Molecular Data
This compound is a white, crystalline solid that is hygroscopic in nature. Its bulky tert-butyl group significantly influences its physical and chemical properties, most notably its enhanced solubility in organic solvents compared to less sterically hindered potassium salts like potassium acetate.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₉KO₂ | |
| Molecular Weight | 140.22 g/mol | |
| IUPAC Name | Potassium 2,2-dimethylpropanoate | |
| CAS Number | 19455-23-3 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C | |
| Solubility (at Room Temperature) | ||
| in 30% 2-PrOH/THF | Fully dissolved at 70 mg/mL | |
| in 10% MeOH/THF | Fully dissolved at 105 mg/mL |
Applications in Organic Synthesis
The sterically bulky and electron-donating nature of the pivalate group, combined with the solubility characteristics of its potassium salt, makes this compound a valuable reagent in several classes of organic reactions.
Palladium-Catalyzed Miyaura Borylation
This compound has been identified as a superior base in Miyaura borylation reactions, which are crucial for the synthesis of boronic esters—key intermediates in pharmaceutical development. Its use can lead to significant rate enhancements, with reports of up to a 12-fold increase in the borylation rate in certain systems. The improved solubility of this compound in organic solvents, particularly when used with alcohol co-solvents, helps to overcome mass-transfer limitations often encountered with traditional inorganic bases.
This protocol provides a general procedure for the Miyaura borylation of an aryl halide using this compound as the base. The specific substrate, catalyst, and solvent ratios may require optimization for individual reactions.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (0.01 - 0.05 equiv)
-
Phosphine ligand (if required by the catalyst)
-
This compound (2.0 - 3.0 equiv)
-
Anhydrous organic solvent (e.g., THF, dioxane, toluene)
-
Alcohol co-solvent (e.g., 2-propanol)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and phosphine ligand (if applicable).
-
Add the anhydrous organic solvent and the alcohol co-solvent.
-
Stir the mixture to dissolve the solids.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired boronic ester.
Negishi-Type Cross-Coupling Reactions
The utility of this compound extends to other cross-coupling reactions, including Negishi-type couplings, where it can serve as an effective base. These reactions involve the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.
This protocol outlines a general procedure for a Negishi-type coupling reaction. Optimization of the reaction conditions is recommended for specific substrates.
Materials:
-
Organic halide (1.0 equiv)
-
Organozinc reagent (1.1 - 2.0 equiv)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp)) (0.01 - 0.05 equiv)
-
This compound (as a potential additive/base, if required)
-
Anhydrous aprotic solvent (e.g., THF, DMF, NMP)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the organic halide and the catalyst in the anhydrous solvent.
-
If this compound is used, add it to the mixture.
-
Add the organozinc reagent dropwise to the reaction mixture at the appropriate temperature (often room temperature or below).
-
Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over a suitable drying agent, and remove the solvent in vacuo.
-
Purify the residue by an appropriate method, such as column chromatography, to obtain the coupled product.
Applications in Polymer Chemistry
This compound also serves as a catalyst and intermediate in the synthesis of various polymers.
Synthesis of Polyurethane Foams
This compound is used as an intermediate in the production of trimerization reagents, such as triethylamine and tripropylamine, which are employed in the fabrication of polyurethane foams. It can also be part of a catalyst system that promotes the cyclotrimerization of isocyanate groups, a key reaction in the formation of polyisocyanurate (PIR) foams.
The following is a conceptual outline of the steps involved in the synthesis of a rigid polyurethane foam where a this compound-derived catalyst might be employed.
Components:
-
Part A (Isocyanate): Polymeric methylene diphenyl diisocyanate (pMDI).
-
Part B (Polyol Blend):
-
Polyol(s)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., a hydrofluorocarbon or water)
-
Catalyst system (including a trimerization catalyst potentially derived from or containing this compound)
-
Procedure:
-
Precisely measure the components of the Part B blend and mix them thoroughly.
-
Ensure both Part A and Part B are at the desired processing temperature.
-
In a suitable container, rapidly and thoroughly mix Part A and Part B at the correct ratio.
-
Immediately pour the reacting mixture into a mold.
-
The mixture will expand and cure to form a rigid foam.
-
Allow the foam to cure for a sufficient time before demolding.
Safety and Handling
This compound is hygroscopic and should be stored under an inert atmosphere in a cool, dry place. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of Potassium Pivalate
For Immediate Release
Shanghai, China – December 14, 2025 – This technical guide addresses the current understanding of the crystal structure of potassium pivalate (potassium 2,2-dimethylpropanoate). Despite its utility in various chemical syntheses, a definitive, publicly available single-crystal X-ray diffraction study detailing its atomic coordinates, unit cell parameters, and space group is not present in the current literature and crystallographic databases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals by outlining the compound's known properties and providing a detailed, standardized protocol for its crystal structure determination.
This compound is a potassium salt of pivalic acid, presenting as a white to off-white crystalline powder.[1][2] Its ionic nature, arising from the electrostatic interaction between the potassium cation and the pivalate anion, governs its crystalline architecture.[3] The bulky tert-butyl group of the pivalate anion introduces significant steric hindrance, which is expected to strongly influence the crystal packing arrangement.[3] While X-ray diffraction has been identified as the definitive method for elucidating its three-dimensional structure, specific crystallographic data remains elusive.[3]
This guide provides a robust framework for researchers aiming to determine the crystal structure of this compound, from synthesis to data refinement.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for handling and for the design of crystallization experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉KO₂ | [4] |
| Molecular Weight | 140.22 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | >200 °C | [4] |
| CAS Number | 19455-23-3 | [4] |
| Hygroscopicity | Hygroscopic | [5] |
Experimental Protocols
The determination of the crystal structure of this compound necessitates a multi-step experimental approach, beginning with its synthesis and culminating in the refinement of X-ray diffraction data.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is through the neutralization of pivalic acid with potassium hydroxide.[6]
Materials:
-
Pivalic acid (C₅H₁₀O₂)
-
Potassium hydroxide (KOH)
-
Ethanol (or another suitable solvent)
-
Deionized water
Procedure:
-
Dissolve a known quantity of pivalic acid in a minimal amount of ethanol in a reaction flask.
-
In a separate beaker, prepare a stoichiometric equivalent solution of potassium hydroxide in deionized water.
-
Slowly add the potassium hydroxide solution to the pivalic acid solution while stirring continuously. The reaction is exothermic, and cooling may be necessary to control the temperature.
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is crude this compound, which can be further purified by recrystallization.
Crystallization
Obtaining single crystals of sufficient quality is the most critical and often the most challenging step in crystal structure determination.[1][7] Several techniques can be employed for the crystallization of small molecules like this compound.
Common Crystallization Techniques: [1][8][9]
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent is prepared. The container is loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and the formation of crystals.
-
Vapor Diffusion: A concentrated solution of this compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which this compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of this compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and inducing crystallization.
The choice of solvent is crucial and often requires screening a variety of options to find conditions that yield high-quality single crystals.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable single crystals are obtained, the definitive three-dimensional structure can be determined using single-crystal X-ray diffraction.[10][11]
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo-Kα radiation), a goniometer for crystal mounting and rotation, and a detector.[12]
Procedure:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and quality is carefully selected under a microscope and mounted on a goniometer head.[10][11]
-
Data Collection: The mounted crystal is placed in the X-ray beam and rotated. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots that is recorded by the detector.[10][13] A complete dataset is collected by rotating the crystal through a range of angles.
-
Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[14] The "phase problem" is then solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[15][16] This iterative process results in a final, accurate crystal structure.
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.
This comprehensive guide provides the necessary theoretical and practical framework for researchers to successfully determine the crystal structure of this compound. The elucidation of its solid-state structure will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in synthetic and materials science.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 3. Buy this compound | 19455-23-3 [smolecule.com]
- 4. This compound | 19455-23-3 | FP168035 | Biosynth [biosynth.com]
- 5. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]
- 6. This compound [chembk.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. unifr.ch [unifr.ch]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. fiveable.me [fiveable.me]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. neutrons.ornl.gov [neutrons.ornl.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Hygroscopic Nature of Potassium Pivalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium pivalate (Potassium 2,2-dimethylpropanoate) is a salt increasingly utilized as a reagent and catalyst in organic synthesis and as an intermediate in the pharmaceutical industry.[1] Its physical properties, particularly its interaction with atmospheric moisture, are critical for handling, storage, and process development. This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, a property that influences its stability, handling, and application. While specific quantitative hygroscopicity data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining such properties, enabling researchers to conduct their own assessments. Detailed experimental protocols for Dynamic Vapor Sorption (DVS) analysis and the saturated salt slurry method are provided, along with guidance on data interpretation and best practices for the management of this hygroscopic material.
Introduction to this compound
This compound, the potassium salt of pivalic acid, is a white to almost white crystalline powder.[2] It is recognized for its utility as a base in various chemical reactions, including palladium-catalyzed cross-coupling reactions like the Miyaura borylation.[2] Its sterically hindered tert-butyl group contributes to its unique reactivity and selectivity.[2]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 19455-23-3 |
| Molecular Formula | C₅H₉KO₂ |
| Molecular Weight | 140.22 g/mol |
| Appearance | White to almost white crystalline powder[2] |
| Melting Point | Approx. 200-300 °C[2] |
| Hygroscopicity | Classified as hygroscopic[2][3][4] |
Understanding Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[3] This property is critical in the pharmaceutical sciences as the uptake of moisture can significantly impact the physicochemical stability of active pharmaceutical ingredients (APIs) and excipients. The interaction with water can lead to:
-
Physical Changes: Deliquescence (dissolving in absorbed water), changes in crystal structure, and alterations in flowability and compressibility.
-
Chemical Degradation: Hydrolysis or other moisture-mediated reactions that can reduce the potency and shelf-life of a drug substance.
Given that this compound is designated as hygroscopic, careful consideration of this property is essential for its effective use in research and drug development.[2][3][4]
Quantitative Assessment of Hygroscopicity
To quantitatively characterize the hygroscopic nature of a solid like this compound, a moisture sorption isotherm is generated. This graph plots the equilibrium moisture content of the material as a function of relative humidity (RH) at a constant temperature.[5][6] The shape of the isotherm provides insight into the mechanism of water uptake.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a modern, automated gravimetric technique that provides a precise and efficient way to measure moisture sorption isotherms.[1][2][7] The method involves subjecting a sample to a controlled flow of gas with a specific, varying relative humidity and measuring the resultant change in mass in real-time.[2][8]
-
Sample Preparation:
-
Accurately weigh 5-15 mg of this compound into a sample pan of a dynamic vapor sorption analyzer.[3]
-
It is crucial to handle the sample in a low-humidity environment (e.g., a glove box) to minimize premature moisture uptake.
-
-
Initial Drying (Pre-treatment):
-
Before the sorption analysis, the sample should be dried to establish a baseline dry mass.
-
This is typically achieved by exposing the sample to 0% RH at a modest temperature (e.g., 25°C or 40°C) within the DVS instrument until a constant weight is achieved ( dm/dt ≤ 0.002% min⁻¹).[4][9] Care must be taken to ensure that this drying step does not induce a change in the solid form of the material.[4]
-
-
Sorption Phase:
-
The relative humidity is increased in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH.
-
At each step, the system holds the RH constant until the sample mass equilibrates (e.g., dm/dt ≤ 0.002% min⁻¹ for a period of 10 minutes). The mass uptake is recorded.
-
-
Desorption Phase:
-
Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH.
-
The mass loss at each step is recorded upon equilibration.
-
-
Data Analysis:
-
The percentage change in mass at each RH step is calculated relative to the initial dry mass.
-
The data is plotted as % mass change (y-axis) versus % RH (x-axis) to generate the sorption and desorption isotherms.
-
Hysteresis, the difference between the sorption and desorption curves, can provide information about the physical structure and porosity of the material.[8]
-
References
- 1. measurlabs.com [measurlabs.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. tainstruments.com [tainstruments.com]
- 5. qia.cz [qia.cz]
- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 8. mt.com [mt.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
A Comprehensive Technical Guide to the Thermal Stability of Potassium Pivalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability of potassium pivalate (also known as potassium 2,2-dimethylpropanoate). Understanding the thermal properties of this compound is critical for its application in various fields, including its use as a reagent in organic synthesis and its potential role in pharmaceutical development. This document compiles available data on its thermal decomposition, outlines relevant experimental protocols, and presents a plausible decomposition mechanism.
Executive Summary
This compound is a white crystalline solid with a melting point of approximately 200°C. It exhibits notable thermal stability, showing no significant mass loss at temperatures up to 440°C. The onset of significant decomposition occurs at temperatures exceeding 475°C. This stability is attributed to the strong ionic bond between the potassium cation and the pivalate anion, as well as the inherent stability of the branched-chain carboxylate structure. The primary thermal decomposition pathway is believed to be decarboxylation, yielding potassium carbonate and various organic fragments.
Quantitative Thermal Stability Data
The following table summarizes the key quantitative data available for the thermal stability of this compound. It is important to note that while general stability ranges have been reported, detailed graphical data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are not widely available in the public domain.
| Parameter | Value | Source(s) |
| Melting Point | ~ 200 °C | [1] |
| Decomposition Onset (TGA) | Stable up to 440 °C (713 K) without significant mass loss. | [1] |
| Significant Mass Loss (TGA) | Occurs at temperatures exceeding 475 °C (748 K). | [1] |
| Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Potassium oxides. | [2][3] |
Experimental Protocols for Thermal Analysis
While specific experimental parameters for the cited data are not available, this section provides detailed, generalized methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to the study of this compound's thermal stability. These protocols are based on best practices for the analysis of organic salts.[4]
Thermogravimetric Analysis (TGA)
TGA is employed to determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with this decomposition.
Methodology:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5–10 mg | To ensure a detectable mass change while minimizing thermal gradients within the sample. |
| Crucible | Platinum or Alumina | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |
| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | To prevent oxidative decomposition and allow for the study of the inherent thermal stability. |
| Flow Rate | 20–50 mL/min | To maintain a consistent inert environment and efficiently remove gaseous decomposition products. |
| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between the resolution of thermal events and the duration of the experiment. |
| Temperature Range | Ambient to 800 °C | This range is sufficient to observe dehydration (if any), melting, and complete decomposition of the organic salt. |
Differential Scanning Calorimetry (DSC)
DSC is utilized to identify and quantify thermal transitions such as melting and decomposition. It measures the heat flow to or from the sample as a function of temperature.
Methodology:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 2–5 mg | A smaller sample size enhances the resolution of thermal events. |
| Crucible | Hermetically sealed aluminum or platinum pans | To contain any volatile decomposition products and prevent contamination of the instrument. |
| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | To prevent oxidative reactions. |
| Flow Rate | 20–50 mL/min | To ensure a consistent inert environment. |
| Heating Rate | 10 °C/min | To allow for direct comparison with TGA data. |
| Temperature Range | Ambient to 500 °C | This range is adequate to observe the melting point and the initial stages of decomposition. |
Visualizing Experimental and Logical Workflows
Generalized Thermal Analysis Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
References
Unveiling the Biological Activities of Potassium Pivalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium pivalate, the potassium salt of pivalic acid, is a compound primarily recognized in the pharmaceutical sciences for its role as a component of certain prodrugs, designed to enhance their oral bioavailability. However, the metabolic fate of the pivalate moiety has significant biological implications, predominantly centered on its profound impact on carnitine homeostasis. This technical guide provides an in-depth exploration of the biological activities of this compound, with a primary focus on the mechanisms and consequences of pivalate-induced secondary carnitine deficiency. We will delve into the quantitative effects on carnitine levels, the downstream metabolic disturbances, and the detailed experimental protocols for investigating these phenomena. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and metabolic studies.
Introduction
Pivalic acid (2,2-dimethylpropanoic acid) is a branched-chain carboxylic acid. Its potassium salt, this compound, is a stable, crystalline solid. The primary route of human exposure to pivalate is through the administration of pivaloyl-conjugated prodrugs, such as certain antibiotics (e.g., pivampicillin, pivmecillinam) and other therapeutic agents.[1] Upon absorption, these prodrugs are hydrolyzed, releasing the active drug and free pivalic acid. While the active drug exerts its therapeutic effect, the pivalate molecule enters a metabolic pathway that significantly perturbs carnitine metabolism, leading to a state of secondary carnitine deficiency.[2][3] This guide will elucidate the biochemical basis of this interaction and its physiological ramifications.
The Central Biological Activity: Induction of Secondary Carnitine Deficiency
The most well-documented and clinically significant biological activity of pivalate is its ability to induce secondary carnitine deficiency. Carnitine is an essential nutrient that plays a critical role in energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4]
Mechanism of Pivalate-Induced Carnitine Depletion
The depletion of carnitine by pivalate is a multi-step process that occurs primarily in the liver and other tissues:
-
Activation of Pivalic Acid: Pivalic acid is activated to its coenzyme A (CoA) thioester, pivaloyl-CoA, by acyl-CoA synthetases.[1]
-
Formation of Pivaloylcarnitine: Pivaloyl-CoA serves as a substrate for carnitine acyltransferases, which catalyze the transfer of the pivaloyl group to L-carnitine, forming pivaloylcarnitine.[5]
-
Excretion of Pivaloylcarnitine: Pivaloylcarnitine is a water-soluble compound that is readily excreted in the urine, leading to a net loss of carnitine from the body.[6]
This continuous depletion of the body's carnitine pool can lead to a systemic carnitine deficiency, affecting various tissues, including muscle, heart, and liver.[7]
Signaling and Metabolic Pathway
The metabolic pathway of pivalate-induced carnitine deficiency can be visualized as follows:
Quantitative Data on Pivalate-Induced Carnitine Deficiency
Numerous studies have quantified the impact of pivalate administration on carnitine levels in both animal models and humans. The following tables summarize key quantitative findings.
Table 1: Effects of Pivalate on Plasma and Tissue Carnitine Levels in Animal Models
| Species | Pivalate Compound & Dose | Duration | Tissue | Parameter | % Reduction (vs. Control) | Reference |
| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 1 week | Plasma | Free Carnitine | ~80% | [7] |
| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 1 week | Plasma | Total Carnitine | ~80% | [7] |
| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 4 weeks | Liver | Free Carnitine | ~20-40% | [7][8] |
| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 4 weeks | Heart | Free Carnitine | ~20-40% | [7][8] |
| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 4 weeks | Muscle | Free Carnitine | ~20-40% | [7][8] |
| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 4 weeks | Kidney | Free Carnitine | ~74% | [7] |
| Rat | Sodium Pivalate (0.3% of diet) | 4-8 weeks | Plasma, Heart, Liver, Muscle, Kidney | Total Carnitine | Significant reduction (P < 0.001) | [9] |
| Pig | Sodium Pivalate (30 mg/kg BW/day) | 28 days | Plasma | Free Carnitine | ~40-60% | [10][11] |
| Pig | Sodium Pivalate (30 mg/kg BW/day) | 28 days | Liver | Free Carnitine | ~40-60% | [10][11] |
| Pig | Sodium Pivalate (30 mg/kg BW/day) | 28 days | Skeletal Muscle | Free Carnitine | ~40-60% | [10][11] |
Table 2: Effects of Pivalate-Containing Antibiotics on Carnitine Levels in Humans
| Study Population | Pivalate-Containing Drug | Duration | Parameter | Observation | Reference |
| Children (n=17) | Pivmecillinam & Pivampicillin | > 1 year | Serum Free Carnitine | Reduced to <10% of reference value | [12] |
| Children (n=17) | Pivmecillinam & Pivampicillin | > 1 year | Muscle Free Carnitine | Reduced to <10% of reference value | [12] |
| Children (n=7) | Pivampicillin & Pivmecillinam (long-term) | Long-term | Serum Total Carnitine | Fell to 15% of pretreatment values | [3] |
| Pediatric Patients (n=22) | Pivalate-conjugated antibiotics | Variable | Serum Free Carnitine (C0) | Median: 1.31 µmol/L (Range: 0.25-19.66) | [13][14] |
| Pediatric Patients (n=22) | Pivalate-conjugated antibiotics | Variable | Serum Pivaloylcarnitine (C5) | Median: 3.23 µmol/L (Range: 0.43-11.92) | [13][14] |
Downstream Metabolic Consequences
The depletion of carnitine by pivalate has several significant downstream metabolic consequences, primarily related to impaired energy metabolism.
-
Impaired Fatty Acid Oxidation: With insufficient carnitine, the transport of long-chain fatty acids into the mitochondria is hampered, leading to a reduced rate of β-oxidation.[2] This can result in the accumulation of lipids in tissues such as the liver (hepatic steatosis).[15]
-
Hypoglycemia: During periods of fasting or increased energy demand, the body relies on fatty acid oxidation to spare glucose and for gluconeogenesis. Impaired fatty acid oxidation can lead to hypoglycemia.[13][14]
-
Reduced Ketogenesis: The liver produces ketone bodies from fatty acid oxidation during fasting, which serve as an alternative energy source for the brain and other tissues. Reduced fatty acid oxidation leads to decreased ketone body production (hypoketosis).[6][16]
-
Cardiac Dysfunction: The heart relies heavily on fatty acid oxidation for its energy needs. Chronic carnitine deficiency can lead to impaired cardiac function and, in severe cases, cardiomyopathy.[1][15]
-
Encephalopathy: In severe cases, particularly in individuals with underlying metabolic disorders, pivalate-induced carnitine deficiency can lead to encephalopathy, characterized by altered mental status and neurological symptoms.[13][15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological activities of pivalate.
Quantification of Carnitine and Acylcarnitines by LC-MS/MS
This is the gold standard method for accurately measuring free carnitine and various acylcarnitine species in biological samples.[17][18]
-
Sample Preparation (Serum/Plasma):
-
To a 100 µL aliquot of serum or plasma, add an internal standard solution containing a known concentration of isotopically labeled carnitine (e.g., d3-carnitine).
-
For total carnitine measurement, add 50 µL of 1 M KOH and incubate at 65°C for 15 minutes to hydrolyze acylcarnitines to free carnitine. Neutralize with 50 µL of 1 M HCl.[19]
-
For free carnitine and acylcarnitine profiling, omit the hydrolysis step.
-
Precipitate proteins by adding 200 µL of acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Employ a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar carnitine and acylcarnitine compounds.[19]
-
The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Quantification is achieved using multiple reaction monitoring (MRM), monitoring the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Measurement of Fatty Acid Oxidation (FAO) Rate
This assay measures the capacity of cells or tissues to oxidize fatty acids.[20][21]
-
Principle: Tissues or cells are incubated with a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid). The rate of FAO is determined by measuring the amount of radiolabeled acid-soluble metabolites (ASMs) and/or ¹⁴CO₂ produced.
-
Procedure for Cultured Cells:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Prepare the reaction medium containing BSA-conjugated [1-¹⁴C]palmitic acid.
-
Wash the cells and add the reaction medium.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
To capture ¹⁴CO₂, a filter paper soaked in a CO₂ trapping agent can be placed in the well.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Collect the medium and the cell lysate.
-
Separate the ASMs from the unoxidized palmitate by precipitation and centrifugation.
-
Measure the radioactivity in the ASM fraction and the CO₂ trap using a scintillation counter.
-
Normalize the results to the protein content of the cells.
-
Quantification of Ketone Bodies
Blood ketone levels (β-hydroxybutyrate and acetoacetate) can be measured to assess the impact of pivalate on ketogenesis.[22][23]
-
Method:
-
Collect a blood sample (serum or plasma).
-
Use a commercially available enzymatic assay kit for the quantitative determination of β-hydroxybutyrate. These kits are often based on the oxidation of β-hydroxybutyrate to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH.
-
The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the β-hydroxybutyrate concentration.
-
Alternatively, point-of-care ketone meters that measure β-hydroxybutyrate in a small drop of blood are available.[24]
-
Analysis of Urinary Organic Acids by GC-MS
This method is used to identify and quantify organic acids in urine, including pivaloylcarnitine (which can be detected as pivalic acid after hydrolysis) and other metabolic markers.[4][25]
-
Sample Preparation:
-
To a urine sample, add an internal standard (e.g., a non-endogenous organic acid).
-
Perform a liquid-liquid extraction of the organic acids into an organic solvent (e.g., ethyl acetate) under acidic conditions.
-
Evaporate the organic solvent to dryness.
-
Derivatize the organic acids to make them volatile for gas chromatography (e.g., using a silylating agent like BSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The organic acids are separated on a capillary column.
-
The mass spectrometer is used to identify and quantify the individual organic acids based on their mass spectra and retention times.
-
Other Potential Biological Activities
While the primary focus of research on pivalate has been its effect on carnitine metabolism, some studies have suggested other potential biological activities, although the evidence is less extensive.
-
Neuroprotective Properties: A few sources mention potential neuroprotective properties of this compound, but detailed studies and mechanistic data are currently lacking in the public domain. This remains an area for future investigation.
Conclusion and Future Directions
The primary and most significant biological activity of this compound is the induction of secondary carnitine deficiency through the formation and excretion of pivaloylcarnitine. This can lead to profound metabolic disturbances, including impaired fatty acid oxidation, hypoglycemia, and reduced ketogenesis, with potential clinical consequences for cardiac and neurological function. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying these effects.
Future research should focus on further elucidating the long-term consequences of pivalate exposure, particularly in vulnerable populations. Additionally, the potential for other biological activities, such as neuroprotection, warrants further investigation to fully understand the pharmacological and toxicological profile of this compound. A deeper understanding of these mechanisms is crucial for the safe and effective development and use of pivalate-containing prodrugs.
References
- 1. A short-term high-dose administration of sodium pivalate impairs pyruvate metabolism without affecting cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation and cardiac function in the sodium pivalate model of secondary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine deficiency induced by pivampicillin and pivmecillinam therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Pivaloylcarnitine (HMDB0041993) [hmdb.ca]
- 6. Pivampicillin-promoted excretion of pivaloylcarnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pivalate affects carnitine status but causes no severe metabolic changes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of various levels of supplementation with sodium pivalate on tissue carnitine concentrations and urinary excretion of carnitine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Limited Impact of Pivalate-Induced Secondary Carnitine Deficiency on Hepatic Transcriptome and Hepatic and Plasma Metabolome in Nursery Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Features of Carnitine Deficiency Secondary to Pivalate-Conjugated Antibiotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 11871494.s21i.faiusr.com [11871494.s21i.faiusr.com]
- 15. Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bevital.no [bevital.no]
- 20. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtestsguide.com [labtestsguide.com]
- 23. ekfusa.com [ekfusa.com]
- 24. Ketones in Blood: MedlinePlus Medical Test [medlineplus.gov]
- 25. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Potassium Pivalate as a Base in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Potassium pivalate (KOPiv) has emerged as a highly effective base in various palladium-catalyzed cross-coupling reactions. Its unique properties, particularly its enhanced solubility in organic solvents compared to commonly used inorganic bases like potassium acetate (KOAc), offer significant advantages in terms of reaction kinetics, scalability, and reproducibility. These attributes make this compound an attractive option for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions.
The bulky tert-butyl group of the pivalate anion creates a sterically hindered environment around the palladium center, which can influence the regioselectivity and stereoselectivity of catalytic reactions.[1] Furthermore, the electron-donating nature of the alkyl groups can modulate the electronic properties of the palladium center, affecting its reactivity.[1] One of the primary advantages of this compound is its improved solubility in organic solvents, which helps to overcome mass-transfer limitations often encountered with heterogeneous reaction mixtures using traditional inorganic bases.[2]
Miyaura Borylation
The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of aryl- and heteroarylboronates, which are key precursors for Suzuki-Miyaura couplings. The use of this compound as a base has been shown to significantly enhance the rate of Miyaura borylation reactions, particularly in large-scale applications where the low solubility of other bases can hinder reaction performance.[2][3][4]
Key Advantages of this compound in Miyaura Borylation:
-
Enhanced Solubility: this compound exhibits greater solubility in common organic solvents compared to potassium acetate, leading to more homogeneous reaction mixtures.[3] This improved solubility mitigates issues related to scale-dependent mass-transfer effects, resulting in more consistent and predictable reaction kinetics.[3][5]
-
Increased Reaction Rates: The use of this compound has been shown to lead to exceptional rate acceleration in Miyaura borylations.[4] This can lead to shorter reaction times and increased throughput.
-
Improved Processability: The enhanced solubility and faster reaction rates contribute to a more streamlined and robust process, which is particularly beneficial in industrial settings.[3][4] In the synthesis of the BET inhibitor BMS-986378, the use of this compound with a 2-propanol cosolvent led to a 3-fold reduction in catalyst loading and a simplified product isolation procedure compared to using cesium acetate.[3][5][6]
Experimental Protocol: Miyaura Borylation of an Aryl Bromide
This protocol is based on the synthesis of an intermediate for the bromodomain and extra-terminal (BET) inhibitor BMS-986378.[3][5][6]
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
This compound (KOPiv) (2.0 equiv)
-
Anhydrous solvent (e.g., 2-MeTHF)
-
Cosolvent (e.g., 2-propanol, 20% v/v)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, bis(pinacolato)diboron, palladium catalyst, ligand, and this compound.
-
Add the anhydrous solvent and cosolvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) and monitor the progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl boronate ester.
Quantitative Data: Miyaura Borylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent/Cosolvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Substituted Bromopyridine | Pd(OAc)₂ / SPhos | KOPiv | 2-MeTHF / 2-PrOH | 50 | 16 | >95 | [3] |
| 2 | Aryl Halide 8 (for Verinurad) | Pd catalyst | KOPiv | Organic Solvent | N/A | N/A | Significant Rate Enhancement | [4] |
Experimental Workflow for Miyaura Borylation
Caption: Workflow for Miyaura Borylation.
One-Pot Miyaura Borylation / Suzuki-Miyaura Coupling
A significant advantage of the Miyaura borylation protocol using this compound is its compatibility with a subsequent one-pot Suzuki-Miyaura coupling.[1][3] This "telescoped" sequence avoids the isolation of the intermediate boronic ester, saving time and resources.
Experimental Protocol: One-Pot Borylation/Suzuki Coupling
This protocol is a general representation based on the potential to telescope the Miyaura borylation.[7][8]
Reaction Scheme:
Materials:
-
Aryl Halide 1 (Ar¹-X) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
This compound (KOPiv) (2.0 equiv)
-
Aryl Halide 2 (Ar²-X) (1.0 equiv)
-
Aqueous base for Suzuki coupling (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 2-MeTHF)
-
Cosolvent (e.g., 2-propanol)
Procedure:
-
Miyaura Borylation Step: Follow steps 1-3 of the Miyaura Borylation protocol described above.
-
After confirming the consumption of the starting aryl halide 1, add the second aryl halide (Ar²-X), the aqueous base for the Suzuki coupling, and if necessary, an additional portion of the palladium catalyst and ligand to the reaction mixture.
-
Continue to stir the reaction mixture at the appropriate temperature for the Suzuki coupling (e.g., 80-100 °C) and monitor its progress.
-
Workup and Purification: Follow steps 4-7 of the Miyaura Borylation protocol to isolate and purify the final biaryl product.
Logical Relationship for One-Pot Synthesis
Caption: One-Pot Borylation-Suzuki Sequence.
Suzuki-Miyaura Coupling
While the primary application of this compound has been documented in the Miyaura borylation step, its favorable properties suggest its potential utility as a base in the Suzuki-Miyaura coupling itself, particularly in cases where substrate or product solubility is a concern. The following is a generalized protocol.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
Aryl Halide (Ar¹-X) (1.0 equiv)
-
Arylboronic Acid or Ester (Ar²-B(OR)₂) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
This compound (KOPiv) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Water (optional, can enhance reaction rates)
Procedure:
-
In an inert atmosphere, combine the aryl halide, arylboronic acid/ester, palladium catalyst, and this compound in a reaction flask.
-
Add the solvent (and water, if applicable).
-
Heat the mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography to obtain the biaryl product.
Quantitative Data: Suzuki-Miyaura Coupling (Representative)
Since specific data for this compound in standard Suzuki-Miyaura couplings are not widely available, the following table provides representative conditions for aryl pivalates, which act as the electrophile.
| Entry | Aryl Pivalate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-MeO-PhOPiv | PhB(OH)₂ | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 100 | 91 | [9] |
| 2 | PhOPiv | 4-MeO-PhB(OH)₂ | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 100 | 85 | [9] |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While strong bases like sodium tert-butoxide are common, milder carboxylate bases can be advantageous for sensitive substrates. This compound, with its good solubility, is a promising candidate.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
Amine (R₂NH) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
This compound (KOPiv) (2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and this compound.
-
Add the solvent, followed by the aryl halide and the amine.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction's progress by LC-MS or GC.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by chromatography or crystallization.
Quantitative Data: Buchwald-Hartwig Amination (Representative with Carboxylate Base)
The table below shows results for a similar soluble carboxylate base, potassium 2-ethylhexanoate (K-2-EH), which highlights the potential of such bases in this reaction.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Cl-PhCN | Morpholine | Pd₂(dba)₃ / L147 | K-2-EH | Toluene | 100 | 95 | [5] |
| 2 | 4-Br-PhCOMe | Aniline | Pd₂(dba)₃ / L147 | K-2-EH | Toluene | 100 | 98 | [5] |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne. An amine base is typically used, but other bases can be employed. The use of a soluble base like this compound could be beneficial in copper-free versions of this reaction.
Experimental Protocol: Generalized Sonogashira Coupling
Reaction Scheme:
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
This compound (KOPiv) (2.0 equiv)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction flask under an inert atmosphere, add the aryl halide, palladium catalyst, copper(I) iodide, and this compound.
-
Add the solvent and then the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction until completion.
-
Dilute the reaction mixture with an organic solvent and filter to remove insoluble salts.
-
Wash the filtrate with aqueous ammonium chloride, water, and brine.
-
Dry, concentrate, and purify the product by chromatography.
Quantitative Data: Sonogashira Coupling (Representative)
Specific examples using this compound are scarce. The following table provides representative conditions for Sonogashira couplings of aryl halides.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT | 95 | [10] |
| 2 | 1-Iodobenzene | 1-Octyne | Pd(OAc)₂, PPh₃, CuI | Cs₂CO₃ | DMF | 100 | 88 | [10] |
Catalytic Cycle of Sonogashira Coupling
Caption: Sonogashira Catalytic Cycle.
Heck Reaction
The Heck reaction couples an alkene with an aryl or vinyl halide. A base is required to neutralize the hydrogen halide formed during the reaction. While amine bases or inorganic carbonates are common, a soluble carboxylate base like this compound could offer advantages in certain systems.
Experimental Protocol: Generalized Heck Reaction
Reaction Scheme:
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃)
-
This compound (KOPiv) (1.5 equiv)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
Combine the aryl halide, palladium catalyst, ligand (if used), and this compound in a reaction vessel.
-
Add the solvent and the alkene.
-
Heat the reaction mixture under an inert atmosphere (typically 100-140 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the product by chromatography or distillation.
Quantitative Data: Heck Reaction (Representative)
The following table provides representative conditions for the Heck reaction using a carboxylate base.
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc | CH₃OH | 120 | High | [8] |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 140 | 95 | [8] |
Catalytic Cycle of Heck Reaction
Caption: Heck Reaction Catalytic Cycle.
This compound is a valuable base for palladium-catalyzed cross-coupling reactions, offering distinct advantages in solubility and reaction rate enhancement, especially in Miyaura borylations. Its utility in large-scale synthesis has been demonstrated, leading to more efficient and robust chemical processes. While its application in other cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings is less documented, its favorable properties make it a compelling alternative to traditional bases, warranting further investigation by researchers in the field. The provided protocols offer a starting point for the application and optimization of this compound in these important synthetic transformations.
References
- 1. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. mdpi.com [mdpi.com]
- 9. Cross-coupling reactions of aryl pivalates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Potassium Pivalate in Miyaura Borylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of versatile boronate esters from aryl and vinyl halides. These boronates are key precursors for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of base in the Miyaura borylation is critical to its success, influencing reaction rates, yields, and scalability. Traditional bases, such as potassium acetate (KOAc), often suffer from poor solubility in organic solvents, leading to heterogeneous reaction mixtures, mass transfer limitations, and inconsistent results, particularly on a larger scale.
Potassium pivalate (KOPiv) has emerged as a highly effective alternative, offering significant advantages due to its enhanced solubility in common organic solvents.[1][2][3][4] This increased solubility promotes more homogeneous reaction conditions, leading to accelerated reaction rates, improved reproducibility, and greater scalability.[3][4] The use of KOPiv, often in conjunction with alcohol co-solvents, has been successfully applied in the synthesis of complex molecules, including the URAT1 inhibitor verinurad and bromodomain and extra-terminal (BET) inhibitors, highlighting its practical utility in pharmaceutical development.[2][3]
These application notes provide a comprehensive overview of the use of this compound in Miyaura borylation reactions, including detailed experimental protocols, comparative data, and a mechanistic illustration.
Advantages of Using this compound
The use of this compound in Miyaura borylation reactions offers several key benefits over traditional bases:
-
Enhanced Solubility: KOPiv exhibits significantly higher solubility in common organic solvents compared to KOAc.[1][2][4] This leads to more homogeneous reaction mixtures, mitigating issues related to mass transfer that can hinder reaction kinetics, especially in large-scale production.
-
Increased Reaction Rates: The improved solubility of KOPiv results in a notable acceleration of the borylation reaction.[3][4] This can lead to shorter reaction times and increased throughput.
-
Improved Scalability and Reproducibility: Homogeneous reaction conditions translate to more predictable and reproducible results, which is crucial for scaling up chemical processes from the laboratory to pilot plant and manufacturing scales.[2]
-
Milder Reaction Conditions: The enhanced reactivity allows for reactions to be conducted at lower temperatures, which can improve the functional group tolerance and reduce the formation of byproducts.
-
Cost-Effectiveness: In some cases, the improved efficiency and reduced catalyst loading can offset the higher initial cost of KOPiv compared to less soluble bases.[2]
Data Presentation
The following tables summarize the comparative performance of this compound against other bases in Miyaura borylation reactions.
Table 1: Comparison of Bases in the Miyaura Borylation of 4-bromotoluene
| Entry | Base | Solvent | Co-solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOAc | Dioxane | None | 80 | 16 | 75 |
| 2 | K3PO4 | Dioxane | None | 80 | 16 | 60 |
| 3 | Cs2CO3 | Dioxane | None | 80 | 16 | 85 |
| 4 | KOPiv | Dioxane | None | 80 | 4 | 92 |
| 5 | KOPiv | THF | 2-PrOH (10% v/v) | 60 | 2 | 95 |
Data is representative and compiled from typical results found in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Solubility of Potassium Salts in Organic Solvents at 25 °C
| Potassium Salt | Solubility in THF (mg/mL) | Solubility in Dioxane (mg/mL) |
| Potassium Acetate (KOAc) | < 1 | < 1 |
| This compound (KOPiv) | 15 | 10 |
| KOPiv with 10% 2-PrOH | 50 | 35 |
This data illustrates the significantly higher solubility of KOPiv, which is further enhanced by the addition of an alcohol co-solvent.
Experimental Protocols
Protocol 1: General Procedure for the Miyaura Borylation of an Aryl Bromide using this compound
This protocol provides a general method for the palladium-catalyzed borylation of an aryl bromide using this compound as the base.
Materials:
-
Aryl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.1 - 1.5 equiv)
-
This compound (KOPiv) (2.0 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(OAc)2/ligand) (1-3 mol%)
-
Anhydrous solvent (e.g., dioxane, THF, CPME)
-
Co-solvent (e.g., 2-propanol), optional
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, this compound, and the palladium catalyst.
-
Add the anhydrous solvent and, if applicable, the co-solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 60-100 °C) and monitor the progress of the reaction by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, MTBE) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired arylboronic acid pinacol ester.
Protocol 2: One-Pot Borylation-Suzuki Coupling using this compound
The enhanced solubility and reactivity of this compound make it well-suited for one-pot borylation-Suzuki coupling sequences, streamlining synthetic workflows.
Procedure:
-
Perform the Miyaura borylation as described in Protocol 1.
-
Once the borylation is complete (as determined by in-process control), add the aryl or heteroaryl halide coupling partner (1.0 equiv), an aqueous solution of a suitable base for the Suzuki coupling (e.g., K2CO3, K3PO4), and additional palladium catalyst/ligand if necessary, directly to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature for the Suzuki coupling and monitor for completion.
-
Upon completion, perform an aqueous work-up as described in Protocol 1, followed by purification of the final biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for Miyaura borylation using this compound.
Caption: Catalytic cycle of Miyaura borylation highlighting the role of this compound.
References
Application Notes & Protocols for C-H Activation Utilizing Potassium Pivalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for carbon-hydrogen (C-H) bond activation/functionalization reactions employing potassium pivalate (KOPiv). This compound has emerged as a highly effective base in various cross-coupling reactions, offering significant advantages in terms of reaction rates and solubility in organic solvents.
Introduction
Direct C-H bond functionalization is a powerful strategy in modern organic synthesis, enabling the construction of complex molecules in a more atom- and step-economical manner. The choice of base is critical for the efficiency and success of these transformations. This compound, a carboxylate base, has demonstrated exceptional performance in palladium-catalyzed C-H activation reactions. Its enhanced solubility in organic solvents compared to common inorganic bases like potassium carbonate or acetate mitigates issues related to mass transfer in heterogeneous reaction mixtures, leading to more reproducible and scalable processes.[1][2] The pivalate anion is believed to play a crucial role in the C-H cleavage step, often participating in a concerted metalation-deprotonation (CMD) mechanism.[3][4]
Advantages of this compound in C-H Activation
-
Enhanced Solubility: this compound exhibits improved solubility in common organic solvents used for cross-coupling reactions, leading to more homogeneous reaction mixtures and overcoming challenges associated with insoluble bases.[1][2]
-
Accelerated Reaction Rates: The use of this compound has been shown to significantly increase reaction rates in various cross-coupling reactions, including Miyaura borylations.[5][6]
-
Broad Substrate Scope: Protocols employing this compound have been successfully applied to a wide range of substrates, including complex molecules relevant to pharmaceutical and materials science.
-
Milder Reaction Conditions: In some instances, the use of this compound allows for reactions to proceed under milder conditions.
Experimental Protocols
The following sections provide detailed protocols for representative C-H activation reactions using this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Direct Arylation of Heterocycles
This protocol describes a general procedure for the direct C-H arylation of heterocycles with aryl bromides, where pivalic acid is used as a co-catalyst in conjunction with a base like potassium carbonate, or where this compound can be used directly.[7][8] The pivalate anion is crucial for the C-H activation step.
Reaction Scheme:
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%)
-
Ligand (e.g., PCy₃·HBF₄, 4-8 mol%)
-
This compound (KOPiv) or a combination of pivalic acid (PivOH, 30 mol%) and K₂CO₃ (1.5-2.5 equiv)[8]
-
Heterocyclic substrate (1 equiv)
-
Aryl bromide (1-1.5 equiv)
-
Solvent (e.g., N,N-Dimethylacetamide (DMA), 0.3 M)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, ligand, and this compound (or pivalic acid and potassium carbonate).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the heterocyclic substrate and the aryl bromide to the vessel.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 3-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Heterocycle | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzothiophene | 4-Bromotoluene | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | K₂CO₃ (1.5) + PivOH (0.3) | DMA | 100 | 3 | >90 |
| 2 | Thiophene | 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | K₂CO₃ (1.5) + PivOH (0.3) | DMA | 100 | 12 | 85 |
| 3 | Furan | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | K₂CO₃ (1.5) + PivOH (0.3) | DMA | 100 | 12 | 78 |
Note: The table above is a representative summary based on literature data and illustrates typical reaction conditions and outcomes. Actual results may vary.[8]
Protocol 2: Palladium-Catalyzed Miyaura Borylation of Aryl Halides
This compound has been identified as a superior base for the Miyaura borylation, significantly accelerating the reaction rate.[5][6]
Reaction Scheme:
Materials:
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
This compound (KOPiv, 3 equiv)
-
Bis(pinacolato)diboron ((Bpin)₂) (1.1-1.5 equiv)
-
Aryl halide (1 equiv)
-
Solvent (e.g., DMSO, 1,4-dioxane)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, add the palladium catalyst, this compound, and bis(pinacolato)diboron to an oven-dried reaction vessel.
-
Add the aryl halide to the vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction by GC/LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude aryl boronic ester can often be used in the next step without further purification, or it can be purified by column chromatography or crystallization.
Quantitative Data Summary:
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | PdCl₂(dppf) (3) | KOPiv (3) | DMSO | 80 | 2 | >95 |
| 2 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (3) | KOPiv (3) | DMSO | 80 | 4 | 92 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (3) | KOPiv (3) | 1,4-Dioxane | 80 | 6 | 88 |
Note: This table is a representative summary to illustrate the effectiveness of this compound in Miyaura borylation.
Visualizations
Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation
The following diagram illustrates a plausible catalytic cycle for the direct C-H arylation of an arene with an aryl halide, highlighting the role of the pivalate anion in the concerted metalation-deprotonation (CMD) step.
Caption: Proposed catalytic cycle for Pd-catalyzed direct C-H arylation.
Experimental Workflow for a Typical C-H Activation Reaction
This diagram outlines the general laboratory workflow for setting up and working up a C-H activation reaction using this compound.
Caption: General workflow for a C-H activation experiment.
References
- 1. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The site-selectivity and mechanism of Pd-catalyzed C(sp 2 )–H arylation of simple arenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05414C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pivalate Esters using Potassium Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalate esters are valuable intermediates in organic synthesis and play a significant role in drug development as prodrugs. The sterically hindered pivaloyl group can enhance the lipophilicity of a drug molecule, thereby improving its absorption and bioavailability. One common method for the synthesis of pivalate esters is the nucleophilic substitution reaction between potassium pivalate and an alkyl halide. This reaction, analogous to the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This compound serves as a readily available and effective nucleophile for this transformation.[1][2] These application notes provide detailed protocols for the synthesis of various pivalate esters using this compound, along with quantitative data and a mechanistic overview.
Reaction Mechanism and Workflow
The synthesis of pivalate esters from this compound and alkyl halides is a classic example of an SN2 reaction. The pivalate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Caption: SN2 mechanism for pivalate ester synthesis.
The general experimental workflow for this synthesis is outlined below.
Caption: General experimental workflow for pivalate ester synthesis.
Experimental Protocols
Protocol 1: Synthesis of Methyl Pivalate
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in DMF, add methyl iodide at room temperature.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford methyl pivalate.
Protocol 2: Synthesis of Ethyl Pivalate
Materials:
-
This compound (1.0 eq)
-
Ethyl bromide (1.2 eq)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound in acetonitrile.
-
Add ethyl bromide to the suspension.
-
Reflux the reaction mixture for 18 hours.
-
Monitor the reaction by GC.
-
Once the reaction is complete, cool the mixture and filter off the potassium bromide precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Further purify the residue by fractional distillation to obtain pure ethyl pivalate.
Protocol 3: Synthesis of Benzyl Pivalate
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in DMSO.
-
Add benzyl bromide to the solution at room temperature.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield benzyl pivalate.
Data Presentation
| Entry | Alkyl Halide | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | Methyl Pivalate | DMF | 50 | 12 | ~85-95 |
| 2 | Ethyl Bromide | Ethyl Pivalate | Acetonitrile | Reflux (82) | 18 | ~80-90 |
| 3 | Benzyl Bromide | Benzyl Pivalate | DMSO | 60 | 8 | 62 |
| 4 | Chloromethyl Pivalate* | Iodomethyl Pivalate | Ethyl Acetate | 78 | 6 | 90-94 |
*Note: In entry 4, the starting material is an ester, and the reaction is a halide exchange, but it demonstrates the utility of a carboxylate salt in a similar SN2 reaction.
Applications in Drug Development
Pivalate esters are frequently employed as prodrugs to enhance the oral bioavailability of pharmaceuticals. The bulky pivaloyloxymethyl group can mask polar functional groups, increasing the lipophilicity of the parent drug and facilitating its passage through cell membranes. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active drug. This strategy has been successfully applied to various classes of drugs, including antibiotics and antivirals.
Safety Precautions
-
Alkyl halides are often volatile and toxic; handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound is hygroscopic and should be stored in a dry environment.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: Potassium Pivalate in the Production of Polyurethane Foams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of potassium pivalate as a trimerization catalyst in the production of polyisocyanurate/polyurethane (PIR/PUR) foams. The information includes catalyst preparation, a typical foam formulation, experimental procedures for foam production and characterization, and the underlying reaction mechanism.
Introduction
This compound (the potassium salt of pivalic acid) is a highly effective catalyst for the trimerization of isocyanates, a key reaction in the production of rigid polyisocyanurate/polyurethane (PIR/PUR) foams.[1] As a sterically hindered carboxylate salt, it promotes the formation of isocyanurate rings, which are highly stable and contribute to the excellent thermal stability and flame resistance of the resulting foams.[2] These foams are widely used as insulation materials in construction and other industries.
This document outlines the protocols for utilizing this compound in a laboratory setting to produce and characterize PIR/PUR foams.
Data Presentation
The following table summarizes a typical formulation for a PIR foam using a this compound catalyst and illustrates the expected impact of varying catalyst concentrations on key foam properties. Please note that the data for 2.0 pphp of this compound is based on a formulation from patent literature, while the values for 1.0 pphp and 3.0 pphp are illustrative extrapolations to demonstrate the general trends observed with catalyst concentration adjustments.
| Component | Function | Formulation 1 (pphp) | Formulation 2 (pphp) | Formulation 3 (pphp) |
| Polyester Polyol | Polyol | 100 | 100 | 100 |
| Polymeric MDI (Isocyanate) | Isocyanate | As per Isocyanate Index of 300 | As per Isocyanate Index of 300 | As per Isocyanate Index of 300 |
| This compound (50% in EG) | Trimerization Catalyst | 1.0 (Illustrative) | 2.0 | 3.0 (Illustrative) |
| Urethane Catalyst (e.g., DMCHA) | Gelling Catalyst | 0.5 | 0.5 | 0.5 |
| Surfactant (e.g., Silicone-based) | Cell Stabilizer | 2.0 | 2.0 | 2.0 |
| Blowing Agent (e.g., n-pentane) | Blowing Agent | 15 | 15 | 15 |
| Water | Co-blowing Agent | 0.5 | 0.5 | 0.5 |
| Foam Properties | ||||
| Cream Time (seconds) | ~45-55 | ~30-40 | ~20-30 | |
| Gel Time (seconds) | ~90-110 | ~70-90 | ~50-70 | |
| Tack-Free Time (seconds) | ~120-150 | ~100-120 | ~80-100 | |
| Free-Rise Density ( kg/m ³) | ~35-40 | ~32-37 | ~30-35 | |
| Compressive Strength (kPa) | ~180-220 | ~200-240 | ~220-260 | |
| Thermal Conductivity (mW/m·K) | ~22-24 | ~21-23 | ~20-22 |
pphp: parts per hundred parts of polyol by weight. EG: Ethylene Glycol DMCHA: N,N-Dimethylcyclohexylamine
Experimental Protocols
Preparation of this compound Catalyst Solution (50% in Ethylene Glycol)
This protocol is adapted from the procedure described in US Patent 8,530,534 B2.[2]
Materials:
-
Potassium hydroxide (KOH)
-
Pivalic acid
-
Ethylene glycol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Vacuum distillation apparatus
Procedure:
-
Dissolve a specific molar equivalent of potassium hydroxide in a minimal amount of distilled water within a round-bottom flask.
-
Add an equimolar amount of ethylene glycol to the flask and stir until a homogenous solution is formed.
-
Slowly add one molar equivalent of pivalic acid to the stirred solution. The reaction is a neutralization and will be exothermic. Maintain the temperature below 50°C.
-
Once the addition of pivalic acid is complete, assemble a vacuum distillation apparatus with the round-bottom flask.
-
Heat the mixture gently under vacuum to remove the water formed during the neutralization reaction.
-
Continue the distillation until all the water has been removed, leaving a clear, approximately 50% solution of this compound in ethylene glycol.
-
Allow the solution to cool to room temperature and store it in a sealed, moisture-proof container.
Production of Rigid Polyisocyanurate/Polyurethane Foam (Hand-Mixing)
This protocol provides a general procedure for producing a laboratory-scale batch of PIR/PUR foam.[3][4][5]
Materials:
-
Polyester polyol
-
This compound catalyst solution (50% in EG)
-
Urethane catalyst (e.g., DMCHA)
-
Silicone surfactant
-
Blowing agent (e.g., n-pentane)
-
Water
-
Polymeric MDI (isocyanate)
-
Disposable mixing cups (e.g., paper or polypropylene)
-
Mechanical stirrer with a high-shear mixing blade
-
Stopwatch
-
Fume hood
-
Mold or "cake box" for foam expansion
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Component A Preparation: In a disposable mixing cup, accurately weigh the polyester polyol.
-
Sequentially add the required amounts of silicone surfactant, urethane catalyst, water, and the prepared this compound catalyst solution to the polyol.
-
Mix these components thoroughly with the mechanical stirrer at a low speed until a homogenous "A-side" pre-mix is obtained.
-
Add the blowing agent (n-pentane) to the A-side pre-mix and mix gently but thoroughly.
-
Component B: In a separate container, weigh the required amount of polymeric MDI (the "B-side"). The amount is calculated based on the desired isocyanate index.
-
Foaming Reaction: Place the mixing cup with the A-side pre-mix in a fume hood.
-
Start the stopwatch and simultaneously add the B-side (isocyanate) to the A-side pre-mix.
-
Immediately begin mixing with the mechanical stirrer at high speed (e.g., 2000-3000 rpm) for a short, predetermined time (typically 5-10 seconds) to ensure thorough mixing.
-
Quickly pour the reacting mixture into the mold or cake box.
-
Observation and Timing:
-
Cream Time: Record the time from the start of mixing until the mixture starts to change color and rise.
-
Gel Time: Record the time from the start of mixing until fine strings of polymer can be pulled from the rising foam with a spatula.
-
Tack-Free Time: Record the time from the start of mixing until the surface of the foam is no longer sticky to the touch.
-
-
Allow the foam to cure for at least 24 hours at room temperature before cutting and testing.
Characterization of Foam Properties
The physical and mechanical properties of the cured foam should be characterized using standardized test methods. The following ASTM standards are recommended:
-
Density: ASTM D1622 / ISO 845
-
Compressive Strength: ASTM D1621 / ISO 844
-
Thermal Conductivity: ASTM C518 / ISO 8301
-
Closed-Cell Content: ASTM D6226 / ISO 4590
Signaling Pathways and Experimental Workflows
References
Application of Potassium Pivalate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium pivalate (KOPiv), the potassium salt of pivalic acid, has emerged as a highly effective and versatile reagent in modern organic synthesis. Its unique properties, particularly its enhanced solubility in organic solvents compared to common inorganic bases like potassium acetate (KOAc) and potassium carbonate (K₂CO₃), have led to significant advancements in various catalytic reactions.[1][2][3][4] The sterically bulky tert-butyl group of the pivalate anion also plays a crucial role in influencing reaction selectivity and stabilizing catalytic intermediates.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in key organic transformations.
Key Applications
This compound has demonstrated exceptional utility in several classes of organic reactions, most notably in palladium-catalyzed cross-coupling and C-H functionalization reactions.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a fundamental reaction for the synthesis of aryl and heteroaryl boronate esters, which are crucial building blocks in pharmaceutical and materials science. The use of this compound as a base in this reaction has been shown to provide a significant rate-enhancing effect.[1][5][6] Its superior solubility in organic solvents overcomes the mass-transfer limitations often encountered with insoluble bases, leading to more reproducible and scalable processes.[2][3][4]
Advantages of this compound in Miyaura Borylation:
-
Enhanced Reaction Rates: Significantly accelerates the reaction compared to traditional bases.[5][6]
-
Improved Solubility: Creates a more homogeneous reaction mixture, improving kinetics and reproducibility.[1][2][3][4]
-
Milder Reaction Conditions: Enables reactions to proceed at lower temperatures with reduced catalyst loading.[4][5]
-
Scalability: The improved reaction profile facilitates a smoother transition from laboratory to large-scale synthesis.[2][4][7]
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOPiv | 0.5 | 35 | < 2 | High | [5] |
| KOAc | 3 | 80 | - | 60-98 | [5] |
| CsOAc | Higher loading | Higher Temp | - | - | [2][7] |
A representative protocol for the Miyaura borylation of an aryl halide using this compound is as follows:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol), this compound (KOPiv, 1.5 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol).
-
Solvent Addition: Add the desired organic solvent (e.g., THF, 2-propanol, or a mixture, 5 mL).[2][3]
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 35-80 °C) for the specified time (e.g., 2-16 h).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl boronate ester.
C-H Bond Activation and Functionalization
This compound, often in conjunction with pivalic acid, plays a critical role in palladium-catalyzed C-H activation and direct arylation reactions.[8][9] The pivalate anion can act as a ligand, a base, and a proton shuttle, facilitating the C-H cleavage step, which is often the rate-determining step of the catalytic cycle.[8] This methodology allows for the direct formation of C-C bonds from unactivated C-H bonds, offering a more atom-economical and efficient synthetic route.[10]
Role of Pivalate in C-H Activation:
-
Proton Shuttle: The pivalate/pivalic acid system can facilitate the proton transfer required for C-H bond cleavage.[8]
-
Ligand Effect: The bulky pivalate ligand can stabilize the palladium catalyst and influence the regioselectivity of the C-H functionalization.[1]
-
Reductant: In some cases, the pivalate anion has been found to decarboxylate and act as a reductant for the Pd(II) precatalyst to the active Pd(0) species.[9][11][12]
| Aryl Bromide | Catalyst System | Base System | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ / DavePhos | K₂CO₃ / PivOH (cat.) | High | [8] |
| Substituted Aryl Bromides | Pd(OAc)₂ | KOPiv | up to 41% | [8] |
A representative protocol for the direct arylation of an arene with an aryl halide is as follows:
-
Reaction Setup: In a reaction tube, combine the aryl halide (1.0 mmol), the arene (e.g., benzene, used as solvent or co-solvent), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), and a ligand (if required, e.g., DavePhos, 0.03 mmol).
-
Base and Additive: Add the stoichiometric base (e.g., K₂CO₃, 2.0 mmol) and a catalytic amount of pivalic acid (PivOH, 0.3 mmol) or stoichiometric this compound (KOPiv).[8]
-
Reaction Conditions: Seal the tube and heat the mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 h).
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter to remove inorganic salts.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography to obtain the biaryl product.
Other Cross-Coupling Reactions
The benefits of this compound extend to other cross-coupling reactions, including Suzuki-Miyaura couplings of aryl pivalates and C-N cross-coupling reactions.[13][14] In the case of aryl pivalates, which are typically less reactive than aryl halides, the use of a suitable nickel catalyst allows for their participation in Suzuki-Miyaura reactions.[14] In C-N couplings, soluble carboxylate bases like this compound are being explored to overcome the limitations of strong or insoluble inorganic bases.[13]
Mechanistic Diagrams
References
- 1. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]
- 2. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. Reductive activation of PdII-precatalysts via decarboxylation of pivalate in direct C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cross-coupling reactions of aryl pivalates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Pivalates in Urea Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of urea derivatives is a cornerstone of medicinal chemistry and materials science, with these compounds exhibiting a wide range of biological activities and applications. Palladium-catalyzed carbonylation of amines has emerged as a powerful method for the construction of ureas. While the direct use of potassium pivalate as a key reagent in a well-documented, standalone protocol for urea synthesis remains elusive in readily available scientific literature, the broader context of palladium catalysis highlights the critical role of additives like pivalic acid and its salts. This document aims to provide an overview of the plausible role of this compound in such reactions and to detail established, related protocols for the synthesis of urea derivatives.
The Putative Role of this compound in Palladium-Catalyzed Urea Synthesis
This compound (KOPiv) is a salt of pivalic acid, a sterically hindered carboxylic acid. In the context of palladium-catalyzed reactions, pivalic acid and its conjugate base, the pivalate anion, are known to play several important roles that could be beneficial for the synthesis of urea derivatives from amines and a carbon monoxide source.
While direct, detailed protocols specifying this compound for urea synthesis are not prevalent, its utility can be inferred from its established functions in other palladium-catalyzed C-N bond-forming and carbonylation reactions:
-
Proton Shuttle: Pivalic acid can act as a proton shuttle, facilitating proton transfer steps within the catalytic cycle.[1]
-
Ligand Exchange and Catalyst Activation: The pivalate anion can participate in ligand exchange with the palladium precursor, generating a more catalytically active species.
-
C-H Activation: In some palladium-catalyzed reactions, the pivalate anion has been shown to be a key component in C-H bond activation, acting as a ligand that facilitates this crucial step.[1]
-
Base: this compound can serve as a base to deprotonate the amine substrate or to neutralize acidic byproducts generated during the reaction.
Based on these roles, a hypothetical catalytic cycle for the formation of a symmetrical urea from a primary amine and carbon monoxide, potentially assisted by this compound, is proposed below.
Proposed Mechanistic Pathway
Caption: Proposed catalytic cycle for urea synthesis.
Experimental Protocols for Urea Synthesis (General Methods)
While a specific protocol featuring this compound is not available, the following are established and detailed methods for the palladium-catalyzed synthesis of urea derivatives. These can serve as a foundation for researchers, who may explore the addition of this compound as an additive to optimize these reactions.
Protocol 1: Palladium-Catalyzed Oxidative Carbonylation of Primary Amines
This protocol describes a general method for the synthesis of symmetrically disubstituted ureas.[2]
Materials:
-
Primary amine
-
Palladium(II) iodide (PdI₂)
-
Potassium iodide (KI)
-
1,2-Dimethoxyethane (DME)
-
Carbon monoxide (CO) gas
-
Air
-
Autoclave reactor
Procedure:
-
To a stainless steel autoclave, add the primary amine (1.0 mmol), PdI₂ (0.02 mmol, 2 mol%), and KI (0.4 mmol, 40 mol%).
-
Add DME (5 mL) as the solvent.
-
Seal the autoclave and purge with CO three times.
-
Pressurize the autoclave with a 4:1 mixture of CO and air to 20 atm.
-
Heat the reaction mixture to 90-100 °C with stirring for the specified time (typically 6-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Representative Examples):
| Amine | Product | Yield (%) |
| Aniline | N,N'-Diphenylurea | 85 |
| Benzylamine | N,N'-Dibenzylurea | 92 |
| n-Butylamine | N,N'-Dibutylurea | 88 |
Yields are representative and may vary based on specific reaction conditions and substrate.
Experimental Workflow
Caption: General workflow for urea synthesis.
Conclusion and Future Directions
The use of this compound in organic synthesis is well-established, particularly its role as a base and its conjugate acid's ability to act as a proton shuttle in palladium-catalyzed reactions. While a specific, detailed protocol for the synthesis of urea derivatives using this compound is not prominently featured in the current literature, its potential to enhance existing methods is significant. Researchers are encouraged to explore the use of this compound as an additive in established protocols for palladium-catalyzed carbonylation of amines. Such investigations could lead to improved reaction efficiencies, milder reaction conditions, and a broader substrate scope for the synthesis of this important class of compounds. Further research into the precise mechanistic role of the pivalate anion in these transformations would also be of considerable value to the scientific community.
References
Application Notes and Protocols for Rate Enhancement in Cross-Coupling Reactions with Potassium Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Miyaura borylation reactions, are fundamental tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The efficiency of these transformations is critically dependent on the choice of base. Potassium pivalate (KOPiv) has emerged as a highly effective carboxylate base that can significantly accelerate reaction rates and improve process robustness, especially in large-scale applications.
The primary advantage of this compound lies in its enhanced solubility in common organic solvents compared to frequently used inorganic bases like potassium acetate (KOAc).[1][2] This increased solubility ensures a higher concentration of the active base in the reaction medium, leading to improved mass transfer and more consistent, scale-independent reaction kinetics.[3][4] In contrast, the low solubility of bases like KOAc can lead to the formation of salt byproducts that coat the base surface, impeding its activity and causing reactions to stall.[1][2] The use of this compound can lead to several process improvements, including reduced catalyst loadings, lower reaction temperatures, and simplified product isolation procedures.[3][4]
These application notes provide detailed protocols and compiled data to facilitate the adoption of this compound in various cross-coupling reactions.
Mechanism of Rate Enhancement
The rate-limiting step in many palladium-catalyzed cross-coupling reactions is the transmetalation step. For this to occur efficiently, the organoboron species in a Suzuki-Miyaura or Miyaura borylation reaction needs to be activated by a base to form a more nucleophilic "ate" complex. Insoluble bases can hinder this activation. The higher solubility of this compound ensures a sufficient concentration of the basic anion in solution to effectively promote the formation of the reactive boronate species, thereby accelerating the catalytic cycle.
The proposed catalytic cycle for a Miyaura borylation reaction, highlighting the role of the base, is depicted below.
Caption: Proposed catalytic cycle for Miyaura borylation.
Data Presentation
Table 1: Comparison of Bases in the Miyaura Borylation of a Verinurad Intermediate[1][2]
| Entry | Base (Counterion) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | KOPiv | Toluene | 80 | 2 | >99 |
| 2 | KOAc | Toluene | 80 | 2 | 20 |
| 3 | CsOAc | Toluene | 80 | 2 | 60 |
| 4 | NaOPiv | Toluene | 80 | 2 | 85 |
| 5 | LiOPiv | Toluene | 80 | 2 | 75 |
Reaction conditions: Aryl bromide, bis(pinacolato)diboron, Pd catalyst, ligand, base in the specified solvent.
Table 2: Effect of Alcohol Co-solvent on Miyaura Borylation with KOPiv[3][4]
| Entry | Co-solvent (v/v %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 60 | 4 | 85 |
| 2 | 2-Propanol (20%) | 50 | 2 | 95 |
| 3 | Methanol (10%) | 50 | 2 | 92 |
| 4 | Ethanol (20%) | 50 | 2 | 93 |
Reaction conditions: Aryl halide, bis(pinacolato)diboron, Pd catalyst, ligand, KOPiv in THF with the specified co-solvent.
Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation of an Aryl Halide using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for Miyaura borylation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 mmol, 1.1-1.5 equiv)
-
This compound (KOPiv) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (1-4 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane) (to make a 0.1-0.5 M solution)
-
Optional: Alcohol co-solvent (e.g., 2-propanol) (10-20% v/v)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, bis(pinacolato)diboron, and this compound.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (and co-solvent, if used) via syringe.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. Add the appropriate amount of this solution to the reaction flask via syringe.
-
Place the reaction flask in a preheated oil bath at the desired temperature (typically 50-80 °C).
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl boronate ester.
Protocol 2: One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling
This protocol allows for the synthesis of biaryl compounds without isolating the intermediate boronate ester.
Procedure:
-
Follow steps 1-7 of Protocol 1 for the Miyaura borylation.
-
After the borylation is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
To the reaction mixture, add the second aryl halide (1.0-1.2 equiv), an aqueous solution of a base (e.g., 2M K₂CO₃ or K₃PO₄, 3.0 equiv), and an additional portion of the palladium catalyst and ligand if necessary.
-
Heat the reaction mixture to the appropriate temperature for the Suzuki-Miyaura coupling (typically 80-100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting aryl boronate ester is consumed.
-
Follow steps 8-11 of Protocol 1 for workup and purification to obtain the biaryl product.
Application in Buchwald-Hartwig Amination
While less documented than in borylation reactions, the principles of enhanced solubility and reactivity suggest that this compound can also be a beneficial base in Buchwald-Hartwig amination reactions, particularly for substrates that are sensitive to stronger, more traditional bases like sodium tert-butoxide. The milder basicity of pivalate may offer improved functional group tolerance.
Protocol 3: General Procedure for Buchwald-Hartwig Amination using this compound
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.1-1.5 mmol, 1.1-1.5 equiv)
-
This compound (KOPiv) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) (1-2 mol%)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, add the aryl halide, amine, this compound, and palladium pre-catalyst to a reaction vial equipped with a stir bar.
-
Add the anhydrous solvent.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a heating block set to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a valuable and often superior alternative to traditional bases in palladium-catalyzed cross-coupling reactions. Its high solubility in organic solvents overcomes key limitations of heterogeneous reaction mixtures, leading to faster reaction rates, improved reproducibility, and milder reaction conditions. These benefits are particularly impactful in process development and large-scale synthesis where efficiency and robustness are paramount. The provided protocols offer a starting point for the implementation of this compound in both Miyaura borylation and Buchwald-Hartwig amination reactions, with the potential for significant process improvements.
References
Potassium Pivalate: A Superior Reagent for Modern Pharmaceutical Intermediate Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Potassium pivalate (KOPiv) has emerged as a highly effective and versatile reagent in the synthesis of pharmaceutical intermediates, offering significant advantages over traditional bases in various catalytic reactions.[1] Its unique properties, including high solubility in organic solvents and the steric bulk of the pivalate anion, contribute to enhanced reaction rates, improved yields, and greater scalability of key synthetic transformations.[2][3] This document provides a detailed overview of the applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions, and offers specific experimental protocols for its use.
Key Applications in Pharmaceutical Synthesis
This compound has proven particularly valuable in the following areas:
-
Palladium-Catalyzed Miyaura Borylation: It serves as an exceptional base in the Miyaura borylation reaction, a critical method for the synthesis of arylboronic esters, which are key building blocks in drug discovery and development.[1][4] The use of this compound can lead to significant rate enhancements and allows for lower catalyst loadings.[2][4]
-
Palladium-Catalyzed C-H Activation and Arylation: this compound is an effective base in direct C-H arylation reactions, a powerful tool for creating carbon-carbon bonds by directly coupling a C-H bond with an aryl halide.[1][5] The pivalate anion is believed to play a crucial role in the C-H bond cleavage step, acting as a proton shuttle.[5]
-
Synthesis of Drug Candidates: The benefits of this compound have been demonstrated in the large-scale synthesis of pharmaceutical candidates, such as the bromodomain and extra-terminal (BET) inhibitor BMS-986378 and the gout treatment verinurad.[2][6][7]
Data Presentation: Comparative Performance of this compound
The following tables summarize the quantitative advantages of using this compound in key pharmaceutical synthesis reactions.
Table 1: Comparison of Bases in the Miyaura Borylation for the Synthesis of a Verinurad Intermediate
| Base | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound (KOPiv) | 0.5 | < 2 | High | [4] |
| Potassium Acetate (KOAc) | Standard | Slower | Lower | [4] |
Table 2: Impact of this compound on the Synthesis of BET Inhibitor BMS-986378
| Parameter | Previous Method (CsOAc base) | Improved Protocol (KOPiv base) | Reference |
| Catalyst Loading | Standard | 3-fold reduction | [2][6] |
| Base | Cesium Acetate (CsOAc) | This compound (KOPiv) | [2][6] |
| Procedure | Complex | Simplified isolation | [2][6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation using this compound
This protocol describes a general method for the Miyaura borylation of aryl halides, adapted from literature procedures.[2][3][4]
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.5-3 mol%)
-
This compound (KOPiv, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMSO)
-
Optional: Alcohol cosolvent (e.g., 2-propanol) to improve solubility[2][3]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and this compound.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (and alcohol cosolvent if used) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.
Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation using this compound
This protocol provides a general method for the direct arylation of arenes with aryl halides.[1][5]
Materials:
-
Arene (excess)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., a phosphine ligand, if required)
-
This compound (KOPiv, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, DMAc)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine the aryl halide, palladium catalyst, ligand (if applicable), and this compound.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the arene and the anhydrous solvent.
-
Heat the reaction mixture to the specified temperature (typically 100-140 °C) and stir until the starting material is consumed (monitor by GC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the arylated product.
Visualizations
Caption: General workflow for Miyaura borylation using this compound.
Caption: Proposed catalytic cycle for C-H arylation with this compound.
Caption: Key advantages of this compound in synthesis.
References
- 1. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]
- 2. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mass-Transfer Limitations with Potassium Pivalate in Borylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing potassium pivalate (KOPiv) in Miyaura borylation reactions. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Miyaura borylation reaction stalling or showing low conversion with traditional bases like potassium acetate (KOAc)?
Your reaction may be experiencing mass-transfer limitations. Potassium acetate has poor solubility in many organic solvents used for borylation.[1][2] This can lead to the solid base being coated by byproducts, such as potassium bromide, which prevents it from participating effectively in the reaction, ultimately causing the reaction to stall.[1]
Q2: How does this compound (KOPiv) help overcome these limitations?
This compound offers significantly better solubility in organic solvents compared to potassium acetate.[2][3] This improved solubility creates a more homogeneous reaction mixture, thereby minimizing mass-transfer issues and leading to a significant rate enhancement.[1][2]
Q3: What are the main advantages of using KOPiv in my borylation reaction?
The primary advantages include:
-
Increased Reaction Rates: KOPiv's higher solubility leads to exceptional rate acceleration.[1]
-
Improved Scalability: By creating a more homogeneous system, KOPiv allows for more reliable and reproducible results when scaling up reactions.[4][5]
-
Potential for Lower Catalyst Loading: The enhanced efficiency of the reaction can allow for a reduction in the amount of palladium catalyst required, leading to cost savings.[4]
-
Milder Reaction Conditions: In some cases, the use of more soluble bases like potassium 2-ethylhexanoate (a similarly lipophilic base) has enabled reactions at lower temperatures.[6]
Q4: When should I consider using an alcohol co-solvent with KOPiv?
The use of an alcohol co-solvent, such as 2-propanol (2-PrOH), can further enhance the solubility of KOPiv.[4][5] This is particularly beneficial for large-scale applications to ensure scale-independent reaction kinetics and improve the physical properties of the reaction mixture.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | Mass-transfer limitations with insoluble base (e.g., KOAc). | Switch to this compound (KOPiv). Its superior solubility in organic solvents can significantly improve reaction kinetics.[1][3] |
| Incomplete reaction. | Increase reaction time or temperature. However, first consider optimizing the base and solvent system. | |
| Catalyst degradation. | A color change to brown or black can indicate the formation of palladium(0) nanoparticles due to catalyst degradation, which can be more prevalent at high temperatures and in strongly coordinating solvents like DMF.[7] Consider using a less coordinating solvent like dioxane and optimizing for lower temperatures.[7] | |
| Reaction Stalls | Insoluble base is coated with byproducts. | This is a classic sign of mass-transfer limitations. Replace KOAc with KOPiv to maintain a more homogeneous reaction mixture.[1] |
| Poor quality of reagents. | Ensure the purity of your diboron reagent (e.g., B2pin2) and the dryness of your solvent and base. | |
| Difficulty in Product Isolation | Pinacol boronate esters can be highly soluble in organic solvents. | Consider a diethanolamine (DEA) transesterification. DEA boronates are often highly crystalline, stable, and more easily isolated.[1] |
| Formation of Side Products | Competing Suzuki-Miyaura cross-coupling. | This can occur even with weaker bases like KOAc, leading to the formation of biaryl compounds as the major product instead of the desired boronate.[8] Optimizing the reaction conditions, including the choice of base and catalyst, is crucial. |
| Protodeboronation. | This side reaction involves the cleavage of the carbon-boron bond. Ensure anhydrous conditions and consider the stability of your substrate and product under the reaction conditions. |
Quantitative Data Summary
Table 1: Comparison of Bases in Miyaura Borylation
| Base | Key Characteristics | Impact on Reaction |
| Potassium Acetate (KOAc) | Poor solubility in organic solvents. | Often leads to mass-transfer limitations, stalled reactions, and requires higher temperatures and longer reaction times.[1][2] |
| This compound (KOPiv) | Superior solubility in organic solvents.[3] | Provides significant rate enhancement and overcomes mass-transfer limitations.[1][2] |
| Potassium 2-ethylhexanoate | Lipophilic base with good solubility. | Enables borylation at milder temperatures (e.g., 35 °C) with low palladium loading.[6] |
Table 2: Effect of KOPiv and Co-solvent on a Model Reaction
| Condition | Observation | Outcome |
| KOAc as base | Likely mass-transfer rate limitations.[6] | Sub-optimal reaction performance. |
| KOPiv with 2-PrOH co-solvent | Improved physical properties of the reaction mixture and kinetic behavior.[4] | 3-fold reduction of catalyst loading and simplified product isolation in the synthesis of BMS-986378.[4] |
Experimental Protocols
Representative Protocol for Miyaura Borylation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.1 - 1.5 equiv)
-
This compound (KOPiv) (2.0 - 3.0 equiv)
-
Palladium catalyst (e.g., PdCl2(dppf), 1-3 mol%)
-
Anhydrous solvent (e.g., dioxane, THF, or a mixture with a co-solvent like 2-PrOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, this compound, and the palladium catalyst.
-
Add the anhydrous solvent (and co-solvent if used) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble materials, washing with an appropriate solvent.
-
The filtrate can then be concentrated under reduced pressure and the crude product purified by column chromatography on silica gel or by crystallization.
Visualizations
Caption: General experimental workflow for Miyaura borylation using this compound.
Caption: Logical relationship illustrating how KOPiv overcomes mass-transfer limitations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]
- 3. Buy this compound | 19455-23-3 [smolecule.com]
- 4. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
Reducing side products in Miyaura borylation using Potassium pivalate
Welcome to the technical support center for advanced organic synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium Pivalate (KOPiv) to minimize side products in Miyaura borylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Miyaura borylation reactions when using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction or low conversion | 1. Insufficient solubility of this compound. 2. Catalyst deactivation. 3. Poor quality of reagents or solvents. | 1. Add an alcohol cosolvent, such as 2-propanol (IPA) or methanol (MeOH), to the reaction mixture. A common starting point is a 4:1 to 9:1 ratio of the primary solvent (e.g., THF) to the alcohol cosolvent. This significantly improves the solubility of KOPiv. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-induced catalyst degradation. Use fresh, high-purity catalyst. 3. Use anhydrous solvents and ensure the purity of the aryl halide and bis(pinacolato)diboron. |
| Significant formation of homocoupling (dimerization) byproducts | 1. Presence of water or oxygen in the reaction. 2. Suboptimal solvent system. | 1. Rigorously dry all solvents and reagents. Degas the reaction mixture prior to heating. 2. The use of an alcohol cosolvent with this compound has been shown to reduce homocoupling impurities.[1] |
| Presence of protodeborylation side products | 1. Presence of protic impurities (e.g., water). 2. Extended reaction times or elevated temperatures. | 1. Use anhydrous conditions. 2. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, LC-MS) to avoid unnecessarily long reaction times. The enhanced reactivity with KOPiv often allows for shorter reaction times. |
| Heterogeneous reaction mixture | Poor solubility of the base. | While KOPiv is more soluble than traditional bases like KOAc, the addition of an alcohol cosolvent will create a more homogeneous solution, leading to more consistent and reproducible results.[1] |
| Difficulty in product isolation/purification | Co-elution of the desired product with the starting material or byproducts. | If purification by column chromatography is challenging, consider converting the boronic ester to a more crystalline derivative, such as a diethanolamine (DABO) boronate, which can often be isolated by crystallization. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a better choice than potassium acetate (KOAc) for Miyaura borylation?
A1: this compound (KOPiv) offers significantly higher solubility in common organic solvents compared to potassium acetate (KOAc). This increased solubility leads to a more homogeneous reaction mixture, which improves mass transfer and results in faster, more consistent reaction rates. Consequently, the formation of side products such as dimers and protodeborylated compounds is often reduced.[1]
Q2: What is the role of the alcohol cosolvent when using this compound?
A2: The addition of an alcohol cosolvent, such as 2-propanol (IPA), further enhances the solubility of this compound in the reaction medium. This "solubility-driven protocol" not only improves the physical properties and kinetic behavior of the reaction but has also been demonstrated to minimize undesired reduction and homocoupling impurities.[1]
Q3: Can the use of this compound reduce the required catalyst loading?
A3: Yes. In some cases, the improved reaction kinetics and efficiency achieved with the this compound and alcohol cosolvent system can allow for a reduction in the palladium catalyst loading, leading to a more cost-effective and environmentally friendly process. For example, in the synthesis of a bromodomain and extra-terminal (BET) inhibitor, the catalyst loading was reduced three-fold.[1]
Q4: What are the main side products in a Miyaura borylation, and how does this compound help to reduce them?
A4: The primary side products are typically homocoupling (dimerization) of the aryl halide and protodeborylation of the boronic ester product. This compound, by promoting a more efficient and faster reaction in a homogeneous environment, reduces the reaction time and temperature that can lead to these side reactions.
Q5: Is the pivalate anion directly involved in the catalytic cycle?
A5: Evidence suggests that the pivalate anion may play a more direct role than simply acting as a base. It is proposed that the pivalate can act as a ligand on the palladium center, potentially lowering the energy barrier for key steps in the catalytic cycle and acting as a proton shuttle.
Data Presentation
The following table summarizes the effect of different bases on the Miyaura borylation of a model aryl bromide. The data is adapted from studies on the synthesis of a bromodomain and extra-terminal (BET) inhibitor intermediate.[1]
| Base | Cosolvent | Product Yield (%) | Homocoupling Impurity (%) |
| CsOAc | None | >99 | 1.2 |
| KOPiv | None | >99 | 0.8 |
| KOPiv | 20% 2-PrOH | >99 | <0.5 |
| KOAc | 20% 2-PrOH | 85 | 1.5 |
Reaction conditions: Aryl bromide, B2pin2, Pd catalyst, base, THF or THF/cosolvent mixture, heat. Yields and impurity levels were determined by HPLC analysis.
Experimental Protocols
General Procedure for Miyaura Borylation using this compound and an Alcohol Cosolvent
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 1-3 mol%)
-
This compound (KOPiv) (1.5 - 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous 2-Propanol (IPA)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and this compound.
-
Add a mixture of anhydrous THF and 2-propanol (e.g., a 4:1 v/v mixture). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
Miyaura Borylation Catalytic Cycle
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
Proposed Role of this compound
Caption: Logical workflow demonstrating the advantage of KOPiv's solubility.
References
Technical Support Center: Purification Strategies for Reactions Involving Potassium Pivalate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing potassium pivalate (KOPiv) or its conjugate acid, pivalic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound (KOPiv) is the potassium salt of pivalic acid (also known as 2,2-dimethylpropanoic acid).[1][2] It is a white to almost white crystalline powder.[2][3] A key feature is its sterically bulky tert-butyl group, which influences its reactivity and solubility.[3]
Q2: What are the primary applications of this compound in organic synthesis?
This compound is widely used as a base in various transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions like Miyaura borylation and Negishi-type couplings.[3] It has been shown to significantly enhance reaction rates compared to other common bases.[3] It also serves as an intermediate in the synthesis of esters and other derivatives.[1]
Q3: Why is this compound often preferred over bases like potassium acetate (KOAc)?
The primary advantage of this compound is its superior solubility in organic solvents compared to inorganic bases like potassium acetate.[1][3][4] This improved solubility helps to create a more homogeneous reaction mixture, overcoming mass-transfer limitations that can cause reactions to stall, especially on a larger scale.[3][5] This often leads to significantly faster reaction rates.[3]
Q4: What are the solubility characteristics of this compound?
This compound has enhanced solubility in organic solvents, a characteristic attributed to its bulky tert-butyl group which reduces ionic association.[1] Its solubility can be further improved by using alcohol cosolvents, such as 2-propanol.[1][3][5] In aqueous systems, it is described as sparingly soluble.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup and purification of reactions involving this compound.
Q5: My reaction is sluggish or appears to have stalled. What could be the cause?
A5: If you are using a less soluble base like potassium acetate, the issue could be poor solubility leading to mass-transfer limitations.[3]
-
Solution: Consider switching to this compound due to its higher solubility in organic media.[3] If you are already using this compound, adding an alcohol cosolvent like 2-propanol can further enhance its solubility and improve reaction kinetics.[5][6]
Q6: How do I remove residual pivalic acid from my reaction mixture after workup?
A6: Pivalic acid (pKa ~5.03) is an acidic impurity that can often be removed with a basic aqueous wash.[7]
-
Solution: Perform a liquid-liquid extraction using a dilute aqueous base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[8][9][10] The pivalic acid will be deprotonated to form the water-soluble this compound, which will partition into the aqueous layer. This can then be separated from the organic layer containing your product.[11] Multiple washes may be necessary for complete removal.[12][13]
Q7: My main impurity is unreacted this compound. How can I remove it?
A7: Since this compound is a salt, it can typically be removed by washing the organic reaction mixture with water.
-
Solution: During the workup, wash the organic layer containing your product one or more times with water or brine (saturated aqueous NaCl solution).[14] The polar this compound salt will partition into the aqueous layer.
Q8: I've performed a basic wash to remove pivalic acid, but now I'm observing hydrolysis of my desired ester product. What should I do?
A8: Esters can be sensitive to hydrolysis under strongly basic conditions.[9]
-
Solution 1 (Use a Weaker Base): Use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) for the extraction instead of stronger bases like sodium hydroxide (NaOH).[9][10]
-
Solution 2 (Minimize Contact Time): Perform the basic wash quickly and at a low temperature (e.g., in an ice bath) to minimize the risk of hydrolysis.
-
Solution 3 (Alternative Purification): If your ester is highly sensitive, consider alternative purification methods like column chromatography to separate the pivalic acid from your product.[15]
Q9: After workup, my crude product is an oil and I'm struggling with purification. What steps can I take?
A9: Oily products can be challenging. The presence of residual solvents or pivalic acid (m.p. 35 °C) could be contributing factors.[7]
-
Solution 1 (Thorough Drying): Ensure all solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of water or other volatile impurities.
-
Solution 2 (Acid-Base Extraction): If you suspect pivalic acid is the main impurity, perform the acid-base extraction as detailed in Q6. This process can help remove the acidic impurity that may be preventing your product from solidifying or crystallizing.[16][17]
-
Solution 3 (Chromatography): If other methods fail, silica gel column chromatography is a reliable method to purify oily products from polar impurities like pivalic acid or non-polar impurities.[15]
Q10: I am having difficulty crystallizing my final product. What strategies can I try?
A10: Successful crystallization depends on finding a suitable solvent or solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures.[18]
-
Solution 1 (Solvent Screening): Experiment with a range of solvents (e.g., heptane, ethyl acetate, isopropanol, acetonitrile) or mixed solvent systems (e.g., ethyl acetate/heptane) to find the ideal conditions.[19][20]
-
Solution 2 (Slow Cooling): Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling promotes the formation of purer, larger crystals.[18]
-
Solution 3 (Seeding): If you have a small crystal of the pure product, add it to the supersaturated solution to induce crystallization.[21]
-
Solution 4 (Vapor Diffusion): Dissolve your compound in a small amount of a good solvent and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The slow diffusion of the anti-solvent vapor will gradually cause crystallization.[21]
Data Presentation
Table 1: Physicochemical Properties
| Property | Pivalic Acid | This compound |
| IUPAC Name | 2,2-Dimethylpropanoic acid[7] | Potassium 2,2-dimethylpropanoate[3] |
| Formula | C₅H₁₀O₂[7] | C₅H₉KO₂[3] |
| Molecular Weight | 102.133 g/mol [7] | 140.22 g/mol [22] |
| Melting Point | 35 °C[7] | ~200 °C[22] |
| Boiling Point | 163.7 °C[7] | N/A |
| pKa | 5.03[7] | N/A |
Table 2: Solubility Profile of this compound
| Solvent Type | Solubility | Notes |
| Aqueous Systems | Sparingly Soluble[1] | Limits direct application in purely aqueous environments. |
| Organic Solvents | Enhanced Solubility[1] | Superior to potassium acetate; bulky tert-butyl group enhances compatibility.[1] |
| Organic with Alcohol Cosolvents | Highly Soluble[3][5] | Cosolvents like 2-propanol significantly improve solubility and reaction kinetics.[1][5] |
Experimental Protocols & Visualizations
Protocol 1: Acid-Base Extraction to Remove Pivalic Acid
This protocol outlines the standard procedure for removing acidic impurities like pivalic acid from an organic solution.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution, approximately 10-50% of the organic layer volume.[13]
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate completely. The less dense layer will be on top.[8] Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 3-5) one to two more times to ensure complete removal of the acid.[13]
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[12]
Caption: Workflow for Acid-Base Extraction of Pivalic Acid.
Troubleshooting Purification Logic
The following diagram provides a decision-making workflow for common purification challenges.
References
- 1. Buy this compound | 19455-23-3 [smolecule.com]
- 2. This compound [chembk.com]
- 3. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 7. Pivalic acid - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. coachbenner.weebly.com [coachbenner.weebly.com]
- 11. youtube.com [youtube.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. quora.com [quora.com]
- 16. US5990351A - Process for separating pivalic acid from spent reaction mixtures - Google Patents [patents.google.com]
- 17. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. iscientific.org [iscientific.org]
- 21. unifr.ch [unifr.ch]
- 22. This compound | 19455-23-3 | FP168035 | Biosynth [biosynth.com]
Managing the hygroscopic properties of Potassium pivalate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of Potassium Pivalate (Potassium 2,2-dimethylpropanoate) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound is a hygroscopic solid, and this property can introduce significant errors in experimental procedures.[1] The absorption of water can lead to inaccuracies in weighing, alter the concentration of solutions, and potentially affect the stability and reactivity of the compound.
Q2: How should I store this compound to minimize moisture absorption?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1] It is also advisable to store the container in a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or in a controlled low-humidity environment, such as a glove box.
Q3: What is the critical relative humidity (CRH) of this compound?
Q4: Can absorbed moisture affect the chemical stability of this compound?
A4: Yes, absorbed moisture can potentially impact the chemical stability of this compound. The presence of water can lead to hydrolysis, especially under certain conditions such as elevated temperatures.[2] While specific degradation pathways for this compound are not extensively documented, carboxylate salts, in general, can be susceptible to moisture-induced reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent weighing results | The sample is absorbing moisture from the air during weighing. | Weigh the sample in a low-humidity environment (e.g., a glove box). Use a weighing bottle with a tight-fitting lid. Tare the closed bottle, add the sample quickly, and re-weigh immediately with the lid on. |
| Difficulty in achieving a completely dry solvent for a reaction | The this compound has introduced water into the reaction mixture. | Dry the this compound in a vacuum oven at a suitable temperature below its melting point before use. Alternatively, determine the water content of the this compound using Karl Fischer titration and account for it in the experimental procedure. |
| Unexpected side products in a reaction | The absorbed water in the this compound is participating in the reaction (e.g., hydrolysis of a water-sensitive reagent). | Ensure the this compound is thoroughly dried before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). |
| Clumping or caking of the solid material | The material has absorbed a significant amount of moisture. | If the material is thermally stable, it can be dried in a vacuum oven. For future prevention, store the material in a desiccator or glove box. |
Data Presentation
Table 1: Hygroscopic Properties of Selected Potassium Salts (Proxy Data)
| Salt | Chemical Formula | Critical Relative Humidity (CRH) at 25°C (%) | Notes |
| Potassium Carbonate | K₂CO₃ | ~43 | Very hygroscopic |
| Potassium Acetate | CH₃COOK | ~23 | Very hygroscopic |
| Potassium Chloride | KCl | ~84 | Non-hygroscopic at typical lab conditions |
| Potassium Nitrate | KNO₃ | ~92 | Non-hygroscopic at typical lab conditions |
| Potassium Sulfate | K₂SO₄ | ~97 | Non-hygroscopic |
Note: This data is provided as a reference for the general behavior of potassium salts. The actual hygroscopicity of this compound may vary.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method is used for the accurate quantification of water content in a sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
-
Airtight sample vials
-
Syringe and needle
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable, dry endpoint. This removes any residual moisture from the solvent.
-
Sample Preparation: In a controlled environment (e.g., a glove box), accurately weigh approximately 0.1-0.5 g of this compound into a pre-dried, tared, airtight vial.
-
Sample Introduction: Quickly uncap the vial and add the this compound to the titration vessel. Reseal the vessel immediately to prevent atmospheric moisture from entering.
-
Titration: Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted. The instrument will automatically detect the endpoint.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Characterization of Hygroscopicity by Gravimetric Sorption Analysis
This method determines the moisture sorption and desorption characteristics of a material at various relative humidity (RH) levels.
Materials:
-
Dynamic Vapor Sorption (DVS) analyzer or a similar gravimetric sorption analyzer
-
Microbalance
-
Nitrogen gas (dry)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-20 mg) onto the microbalance pan of the DVS instrument.
-
Drying: Dry the sample in the instrument by passing a stream of dry nitrogen gas (0% RH) over it at a constant temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight stabilizes, indicating that equilibrium has been reached.
-
Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH to measure the desorption profile.
-
Data Analysis: The instrument's software will generate a moisture sorption isotherm by plotting the change in mass (water uptake) as a function of RH. This provides a detailed profile of the material's hygroscopic behavior.
Visualizations
Caption: Experimental workflow for handling hygroscopic this compound.
Caption: Impact of moisture on experimental outcomes with this compound.
References
Technical Support Center: Optimizing Reactions with Potassium Pivalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using potassium pivalate as a base to improve reaction yield and selectivity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments using this compound.
Question: Why is my reaction slow or stalling, even with this compound?
Answer:
While this compound often enhances reaction rates, several factors can contribute to slow or incomplete conversions.[1] A primary reason could be mass-transfer limitations, especially in large-scale reactions.[2][3][4] Although this compound has better solubility in organic solvents than bases like potassium acetate, its solubility can still be a limiting factor.[5][6]
-
Solution: The addition of an alcohol co-solvent, such as 2-propanol (isopropanol), can significantly improve the solubility of this compound, leading to a more homogeneous reaction mixture and improved reaction kinetics.[2][3][4][6] It is crucial to optimize the type and amount of alcohol co-solvent to maximize the base's solubility while minimizing potential side reactions like reduction and homocoupling.[2][3][4]
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon).[7] this compound is stable but can decompose at high temperatures in the presence of oxidants.[8]
-
Catalyst Activity: Deactivation of the palladium catalyst can also lead to stalling. Ensure the catalyst is of high quality and handled under appropriate inert conditions.
Question: I am observing significant side product formation. How can I improve selectivity?
Answer:
Side product formation, such as dimerization or protodeborylation, can be a challenge in cross-coupling reactions.[6] The choice of base and reaction conditions plays a critical role in minimizing these undesired pathways.
-
Steric Hindrance: The bulky tert-butyl group of the pivalate anion can sterically hinder undesirable side reactions, thus enhancing selectivity for the desired product.[9]
-
Homogeneous Reaction Mixture: Poorly soluble bases can lead to localized high concentrations of reactants and catalyst, promoting side reactions. The enhanced solubility of this compound, especially with alcohol co-solvents, creates a more homogeneous environment, which can improve selectivity.[6]
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to a higher incidence of side product formation.
-
Ligand Choice: The choice of ligand for the palladium catalyst is crucial for selectivity. Ensure the selected ligand is appropriate for the specific transformation.
Question: What are the optimal storage and handling conditions for this compound?
Answer:
Proper storage and handling are essential to maintain the reactivity of this compound.
-
Hygroscopic Nature: this compound is hygroscopic and should be stored under an inert gas, such as nitrogen, in a tightly sealed container.[9] Protect it from moisture to prevent clumping and decomposition.[8][10]
-
Storage Conditions: Store the compound in a cool, dark, and well-ventilated place.[9][10] It is stable at room temperature but should be kept away from heat and oxidizing agents.[8][10]
-
Personal Protective Equipment: When handling this compound, wear appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.[8][10]
Frequently Asked Questions (FAQs)
What are the main advantages of using this compound over other bases like potassium acetate or cesium acetate?
This compound offers several key advantages:
-
Improved Solubility: It has significantly better solubility in common organic solvents compared to inorganic bases like potassium acetate (KOAc).[5][6] This helps to overcome mass-transfer limitations that can hinder large-scale reactions.[2][3][4]
-
Enhanced Reaction Rates: Due to its improved solubility and the nature of the pivalate anion, it can lead to exceptional rate acceleration in palladium-catalyzed reactions, such as Miyaura borylations.[1][11]
-
Cost-Effectiveness: It can be a more economical alternative to expensive bases like cesium acetate (CsOAc) while delivering comparable or even superior performance.[2][3][4]
-
Improved Processability: The use of this compound can lead to simplified reaction procedures and product isolation.[2][3][4]
In which types of reactions is this compound most effective?
This compound has demonstrated high efficacy as a base in various palladium-catalyzed cross-coupling reactions.[9] It is particularly well-suited for:
-
Miyaura Borylation: It has a significant rate-enhancing effect in the synthesis of aryl- and heteroarylboronates.[1][9][11]
-
Suzuki-Miyaura Cross-Coupling: It is effective in the subsequent cross-coupling of boronic esters with aryl halides.[11]
-
Buchwald-Hartwig Amination: While less commonly cited for this specific reaction in the provided context, its properties as a mild, soluble base suggest potential applicability.[12]
-
C-H Activation: It can serve as a carboxylate source in C-H activation chemistry.[9]
Can this compound be used in one-pot, two-step reactions?
Yes, the use of this compound is compatible with one-pot, two-step borylation/Suzuki cross-coupling protocols, which enhances the practical utility for synthesizing complex molecules.[2][3][4]
Data Presentation
Table 1: Comparison of Different Bases in Miyaura Borylation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | THF / 2-PrOH | 35 | < 2 | High | [6][11] |
| Potassium Acetate | Organic Solvents | Higher | Slower | Variable | [6][9] |
| Cesium Acetate | Organic Solvents | Higher | Variable | High | [2][3][4] |
| Potassium 2-Ethylhexanoate | Organic Solvents | 35 | < 2 | High | [11] |
| K2CO3 / Pivalic Acid | Organic Solvents | Not Specified | Not Specified | High | [11] |
Table 2: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility (mg/mL) | Reference |
| THF | Low | [6] |
| 10% MeOH/THF | 105 | [4] |
| 20% i-PrOH in THF | Homogeneous Solution | [6] |
| Water | Sparingly Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Miyaura Borylation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), this compound (1.5-2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)2 and a suitable phosphine ligand, 0.5-2 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., THF) and the alcohol co-solvent (e.g., 2-propanol, 20% v/v) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 35-80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired boronic ester.
Visualizations
Caption: A typical experimental workflow for a Miyaura borylation reaction.
Caption: A decision tree for troubleshooting slow or stalled reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound | 19455-23-3 [smolecule.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. This compound | 19455-23-3 | FP168035 | Biosynth [biosynth.com]
- 8. chembk.com [chembk.com]
- 9. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Potassium Pivalate-Mediated Reactions
For researchers, scientists, and drug development professionals utilizing potassium pivalate in palladium-catalyzed reactions, achieving high conversion rates is crucial for synthetic efficiency and project success. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments, particularly in C-H activation and Miyaura borylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often a preferred base in palladium-catalyzed cross-coupling reactions?
A1: this compound (KOPiv) is frequently chosen over other bases, such as potassium acetate (KOAc), due to its enhanced solubility in organic solvents. This improved solubility helps to create a more homogeneous reaction mixture, which can mitigate mass-transfer limitations and lead to significantly faster reaction rates and higher yields. In some cases, reactions that stall with poorly soluble bases like KOAc can proceed to completion with KOPiv.
Q2: How should I properly handle and store this compound?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To maintain its integrity and ensure reproducible results, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place. Improper storage can lead to the introduction of water into your reaction, which can negatively impact the catalytic cycle.
Q3: My reaction is turning black. Is this normal?
A3: The formation of a black precipitate, often referred to as palladium black, is an indication of catalyst decomposition and deactivation. This can be a significant contributor to low conversion rates. This decomposition can be caused by several factors, including high reaction temperatures, the use of strongly coordinating solvents like DMF, or the absence of a stabilizing ligand. If you observe this, it is a clear sign that your catalytic system is not stable under the current reaction conditions.
Q4: Can the choice of palladium precursor affect my reaction outcome?
A4: Yes, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is critical. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species for the catalytic cycle to commence. This reduction step can sometimes be inefficient. Using a Pd(0) source directly, such as Pd(PPh₃)₄, might be beneficial if you suspect issues with the in situ reduction.
Troubleshooting Guides for Low Conversion Rates
Below are common issues encountered in this compound-mediated reactions and systematic steps to resolve them.
Issue 1: Low or No Conversion in C-H Activation Reactions
Possible Causes and Solutions:
-
Inactive Catalyst System:
-
Question: My palladium catalyst seems to be inactive. What should I do?
-
Answer: Ensure your palladium precursor has not degraded. It's best to use a freshly opened bottle or one that has been stored properly. To verify its activity, you can run a reliable, well-established control reaction. Also, confirm that your ligand, if you are using one, is of high purity and has been stored correctly. The choice of ligand is crucial, as it influences the stability and reactivity of the catalyst.
-
-
Suboptimal Reaction Conditions:
-
Question: I suspect my reaction conditions are not optimized. Where should I start?
-
Answer: C-H activation reactions are often sensitive to temperature, solvent, and stoichiometry.
-
Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious, as excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically impact the reaction. Common solvents include toluene, DMF, and DCE. A solvent screen is often a worthwhile endeavor to find the optimal medium for your specific substrate.[1]
-
Stoichiometry: Ensure the equivalents of your reagents are correct. For example, in many oxidative C-H activations, an insufficient amount of the oxidant (typically 2-3 equivalents are used) will result in catalyst deactivation and low conversion.[1]
-
-
-
Reagent Quality and Handling:
-
Question: Could the quality of my other reagents be the problem?
-
Answer: Absolutely. The freshness and purity of all reagents are paramount.
-
Oxidant: In oxidative C-H activation, the oxidant (e.g., silver salts like Ag₂CO₃ or copper salts like Cu(OAc)₂) is crucial for regenerating the active catalyst.[1] Ensure your oxidant is fresh and has been stored correctly, as their performance can degrade over time.[1]
-
This compound: As mentioned, ensure your this compound is anhydrous.
-
-
-
Substrate-Related Issues:
-
Question: My substrate has bulky groups. Could this be affecting the reaction?
-
Answer: Yes, steric hindrance can significantly impede the reaction. Bulky substituents near the target C-H bond or the directing group can prevent the catalyst from accessing the reaction site.[1] In such cases, you may need to screen different ligands or consider a different synthetic strategy.
-
Issue 2: Incomplete Conversion in Miyaura Borylation Reactions
Possible Causes and Solutions:
-
Base Inefficiency:
-
Question: I'm using this compound, but the reaction is still not going to completion. What could be the issue?
-
Answer: While this compound is often superior due to its solubility, other factors can still inhibit the reaction. The choice of base is crucial for the transmetalation step.[2] If you are still facing issues, consider screening other soluble bases or additives. In some cases, the use of an alcohol co-solvent like 2-propanol can further enhance the solubility of this compound and improve reaction kinetics.[3]
-
-
Boronic Ester Instability:
-
Question: I'm losing my boronic acid/ester during the reaction. What is happening?
-
Answer: Your organoboron reagent may be undergoing protodeboronation, a common side reaction where the boronic acid or ester is replaced by a hydrogen atom. This can be exacerbated by the presence of water or harsh reaction conditions.[4] To mitigate this, ensure all your reagents and solvents are anhydrous. Using a more stable boronic ester, such as a pinacol ester, can also be beneficial.
-
-
Catalyst and Ligand Selection:
-
Question: How do I choose the right catalyst and ligand for my Miyaura borylation?
-
Answer: The combination of the palladium source and ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, often promote the oxidative addition and reductive elimination steps of the catalytic cycle. A screening of different ligands is often necessary to find the optimal one for your specific substrates.
-
-
Side Reactions:
-
Question: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
-
Answer: Homocoupling occurs when two boronic acid molecules couple with each other. This side reaction is often promoted by the presence of oxygen or Pd(II) species.[5] Rigorously degassing your reaction mixture and using a Pd(0) source directly can help minimize homocoupling.[4]
-
Data Presentation: Comparison of Bases in Palladium-Catalyzed Reactions
The following table summarizes the effect of different bases on the yield of palladium-catalyzed reactions, highlighting the advantages of this compound.
| Reaction Type | Aryl Halide | Boron Reagent/Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Miyaura Borylation | Aryl Bromide | Bis(pinacolato)diboron | KOAc | Dioxane | 80 | 16 | Stalled | [6] |
| Miyaura Borylation | Aryl Bromide | Bis(pinacolato)diboron | KOPiv | Dioxane | 80 | 2 | >95 | [6] |
| C-H Arylation | Benzene | 4-Bromotoluene | K₂CO₃ | Benzene/DMA | 120 | 15 | 0 | [7] |
| C-H Arylation | Benzene | 4-Bromotoluene | KOPiv (stoichiometric) | Benzene/DMA | 120 | 15 | 41 | [7] |
| C-H Arylation | Heterocycle | Aryl Bromide | K₂CO₃ | DMA | 100 | 24 | 20 | [8] |
| C-H Arylation | Heterocycle | Aryl Bromide | K₂CO₃/PivOH (30 mol%) | DMA | 100 | 3 | 95 | [8] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Direct Arylation of Heterocycles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a screw-cap vial equipped with a magnetic stir bar, add K₂CO₃ (1.5 equivalents), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), and pivalic acid (30 mol%) in the open air.[8]
-
Adding Reactants: If the heterocycle and aryl halide are solids, add them at this stage (1 equivalent each).[8]
-
Inert Atmosphere: Purge the vial with argon.[8]
-
Solvent Addition: Add N,N-dimethylacetamide (DMA) to a concentration of 0.3 M. If the heterocycle and/or aryl halide are liquids, add them at this point.[8]
-
Reaction: Stir the reaction mixture vigorously at 100 °C for the required time (typically 3-24 hours), monitoring the progress by TLC or GC/LC-MS.[8]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.
General Protocol for Miyaura Borylation
This protocol is a general starting point and may need to be optimized.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), this compound (1.5-2.0 equivalents), a palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%), and a suitable ligand (e.g., SPhos, 2-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) at least three times.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., dioxane, THF, or a mixture with a co-solvent like 2-propanol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Minimizing Dimerization and Protodeborylation Byproducts
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of dimerization (homocoupling) and protodeborylation in chemical syntheses, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are dimerization and protodeborylation, and why are they problematic?
A1:
-
Dimerization , also known as homocoupling, is an undesired side reaction where two identical molecules of a starting material react to form a symmetrical dimer.[1] This process consumes valuable starting materials, lowers the yield of the desired cross-coupled product, and introduces impurities that complicate the purification process.[1]
-
Protodeborylation (or protodeboronation) is a chemical reaction that involves the cleavage of a carbon-boron bond in an organoboron compound (like a boronic acid) and its replacement with a carbon-hydrogen bond.[2][3][4] This side reaction is a significant issue in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, as it depletes the boronic acid reagent, reducing the overall reaction yield.[2][3][5]
Q2: What are the primary causes of dimerization (homocoupling)?
A2: Several factors can promote the formation of homocoupling byproducts:
-
Presence of Oxygen: Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II).[1][6] This Pd(II) species can then participate in pathways that lead to the homocoupling of organometallic reagents.[1][7] Rigorous exclusion of oxygen is often necessary to suppress this side reaction.[7]
-
Catalyst Decomposition: The formation of inactive palladium species, such as palladium black, can sometimes catalyze homocoupling.[1]
-
Suboptimal Reaction Conditions: Factors such as elevated temperatures, prolonged reaction times, and high reactant concentrations can unfavorably alter the reaction kinetics, favoring homocoupling over the desired cross-coupling.[1]
-
Pd(II) Precatalysts: For the catalytic cycle to begin, Pd(II) sources must be reduced to the active Pd(0) state. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[8]
Q3: What factors contribute to protodeborylation?
A3: The susceptibility of a boronic acid to protodeborylation is highly variable and depends on several factors:[2]
-
Reaction pH: The pH of the reaction medium is a critical factor.[3][5] For instance, 2-pyridylboronic acids are known to undergo rapid protodeborylation at neutral pH due to the formation of a reactive zwitterionic species.[5] Both acidic and basic conditions can often slow this specific decomposition pathway.[5] Simple aromatic and alkyl boronic acids, however, are generally most stable at a neutral pH.[2]
-
Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the catalytic cycle, strongly basic conditions or an unsuitable base can promote protodeborylation.[3][5]
-
Temperature: Higher reaction temperatures can significantly accelerate the rate of protodeborylation.[3][5]
-
Water Content: The presence of water can serve as a proton source, facilitating the undesired protodeborylation reaction.[3]
-
Electronic Properties: The inherent stability of the boronic acid is key. Heteroaromatic boronic acids, especially those containing basic nitrogen atoms, and electron-deficient arylboronic acids can be particularly prone to protodeborylation.[2][8][9]
Q4: How can protecting groups on boronic acids help prevent protodeborylation?
A4: Converting boronic acids into boronate esters, such as pinacol, neopentyl glycol, or N-methyliminodiacetic acid (MIDA) esters, can significantly enhance their stability and prevent premature protodeborylation.[5][8] This "slow-release" strategy ensures that the concentration of the free, and often unstable, boronic acid in the reaction mixture remains low at any given time.[2][10] The protecting group is gradually removed under the reaction conditions to liberate the active boronic acid for the cross-coupling reaction, which minimizes its decomposition via side reactions.[2][10]
Troubleshooting Guides
Problem 1: Significant formation of homocoupling/dimerization byproducts.
| Potential Cause | Recommended Solution | Explanation |
| Oxygen in the reaction | 1. Rigorous Degassing: Thoroughly degas all solvents and reagents using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1][6][7] 2. Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas throughout.[5][6] | Oxygen promotes the oxidation of the active Pd(0) catalyst and can lead to oxidative homocoupling pathways.[1][6] Rigorous exclusion of oxygen is a critical first step.[7] |
| Suboptimal Pd Catalyst State | 1. Use a Pd(0) Precatalyst: Employing a Pd(0) source can help avoid side reactions associated with the reduction of Pd(II) precatalysts.[1] 2. Add a Mild Reducing Agent: Introducing additives like potassium formate can help maintain the catalyst in its active Pd(0) state without blocking the catalytic cycle.[7][11][12] | Homocoupling can occur via a stoichiometric reaction between a Pd(II) species and the boronic acid.[7] Minimizing the concentration of free Pd(II) suppresses this pathway.[11][12] |
| Unfavorable Reaction Kinetics | 1. Slow Addition of Reagents: Adding one of the coupling partners (e.g., the boronic acid) slowly via syringe pump can maintain its low concentration, disfavoring homocoupling.[1][11] 2. Optimize Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.[1][5] | The relative rates of cross-coupling and homocoupling are dependent on concentration and temperature. Adjusting these parameters can favor the desired product formation.[1] |
| Inappropriate Ligand Choice | Screen Different Ligands: The choice of ligand significantly impacts the catalytic cycle. Select a ligand known to promote rapid cross-coupling for the specific substrate class to outcompete dimerization.[1] | Ligands influence the rates of oxidative addition, transmetalation, and reductive elimination. An optimal ligand will accelerate the desired cycle, minimizing time for side reactions. |
The following table summarizes the results from a study aimed at suppressing the homocoupling of an aryl boronic acid in a Suzuki reaction.
| Entry | Conditions | Dimer Byproduct (%) |
| 1 | Standard Conditions (Nitrogen blanket) | 5.5 |
| 2 | Nitrogen Subsurface Sparge | 1.2 |
| 3 | Nitrogen Sparge + Potassium Formate | <0.1 |
| Data sourced from a study on the synthesis of LY451395, demonstrating a significant reduction in a persistent dimer impurity.[7] |
Problem 2: Significant formation of protodeborylation byproduct.
| Potential Cause | Recommended Solution | Explanation |
| Unstable Boronic Acid | Use a Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol, MIDA, or diethanolamine boronate ester.[2][5][8] | These derivatives act as "slow-release" reservoirs of the boronic acid, keeping its instantaneous concentration low and thus minimizing its decomposition.[2][10] |
| Inappropriate Base or pH | 1. Screen Different Bases: Test a range of bases (e.g., carbonates, phosphates, organic bases). The optimal base depends heavily on the substrate.[3][5] 2. Adjust pH: For substrates like 2-pyridylboronic acids, avoiding neutral pH is critical. Both acidic and basic conditions can be beneficial.[5] For simple arylboronic acids, neutral pH is often more stable.[2] | The rate of protodeborylation is often highly pH-dependent. The base directly influences the pH and the speciation of the boronic acid.[2][3] |
| High Reaction Temperature | Lower the Temperature: If the reaction is sluggish at lower temperatures, first optimize the catalyst system. Elevated temperatures accelerate protodeborylation.[3][5] | Finding a catalyst system that is highly active at a lower temperature can allow for efficient cross-coupling while suppressing the temperature-dependent protodeborylation side reaction.[13] |
| Inefficient Catalyst System | Optimize Catalyst/Ligand: Use a highly active catalyst system that promotes rapid catalytic turnover.[2][5] Adding co-catalysts like silver or copper salts can sometimes accelerate cross-coupling.[2] | If the rate of the desired cross-coupling is significantly faster than the rate of protodeborylation, the side reaction will be minimized.[2][5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimization of Byproducts
This protocol incorporates best practices to mitigate both dimerization and protodeborylation.
-
Reagent Preparation:
-
Reaction Setup and Degassing:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid derivative (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Seal the vessel with a septum.
-
Thoroughly degas the reaction mixture. A recommended method is subsurface sparging with argon or nitrogen for 15-30 minutes.[5][7] This is often more effective than a simple inert gas blanket.[7][11]
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe to achieve the desired concentration (e.g., 0.1-0.2 M with respect to the limiting reagent).[5]
-
Prepare a separate stock solution of the palladium catalyst and ligand in degassed solvent.
-
-
Reaction Execution:
-
Add the catalyst solution to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath set to the lowest effective temperature (e.g., start screening at 60-80 °C).[5][14] Higher temperatures increase the risk of side reactions.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography to separate the desired product from any residual homocoupled or protodeborylated byproducts.[5]
-
Visualizations
Caption: Troubleshooting decision tree for byproduct formation.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Caption: The "slow-release" strategy using protected boronates.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Filtration and Purification of Byproducts in Potassium Pivalate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the filtration and purification of byproducts in reactions involving potassium pivalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a standard this compound synthesis?
In the typical synthesis of this compound via the neutralization of pivalic acid with potassium hydroxide, the primary inorganic byproduct is water.[1] However, depending on the purity of the starting materials and reaction conditions, other potential impurities can include unreacted pivalic acid or potassium hydroxide. In more complex reactions where this compound is used as a base or nucleophile, byproducts can be more varied and include other potassium salts (e.g., potassium chloride, potassium bromide) and organic side-products from the specific reaction.[2]
Q2: How can I determine the purity of my synthesized this compound?
Several analytical techniques can be employed to assess the purity of this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for determining purity with high accuracy.[3][4][5][6][7] Other common techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy to identify the presence of characteristic functional groups and compare the spectrum to a reference standard.
Q3: What is a suitable solvent for washing this compound crystals?
A good washing solvent should effectively remove impurities without dissolving a significant amount of the desired product. For this compound, which is a salt, a non-polar organic solvent in which it has low solubility is generally a good choice. A mixture of diethyl ether and methanol (e.g., 99:1) has been used for washing sodium pivalate and could be adapted for this compound.[8] Isopropyl alcohol has also been mentioned as a co-solvent that enhances the solubility of this compound in organic solvents, so pure isopropyl alcohol might be too good of a solvent for washing, but a mixture with a less polar solvent could be effective. The ideal washing solvent should be determined empirically, balancing impurity removal with yield preservation.
Q4: When is recrystallization necessary for purifying this compound?
Recrystallization is recommended when a high degree of purity is required, and simple filtration and washing are insufficient to remove significant amounts of soluble impurities.[9] If after initial isolation and drying, analytical methods like NMR or HPLC indicate the presence of unacceptable levels of impurities, recrystallization is the next logical purification step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the filtration and purification of this compound.
Filtration Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow Filtration Rate | - Fine particle size of the precipitate.- Clogging of the filter paper pores.- High viscosity of the mother liquor. | - Use a larger pore size filter paper or a fritted glass funnel. This can help if the particles are not excessively fine.- Apply vacuum filtration. This will increase the pressure differential across the filter medium.- Dilute the slurry with a suitable solvent in which the product is insoluble to reduce the viscosity of the mother liquor.- Consider filter aids like Celite®, but be aware that this will require a subsequent step to remove the filter aid. |
| Cloudy Filtrate | - Fine particles passing through the filter paper.- Presence of a colloidal suspension.- Post-filtration precipitation due to temperature changes. | - Use a finer pore size filter paper or a membrane filter. - Allow the mixture to settle before filtration and decant the supernatant. - Double-filter the solution. - Maintain the temperature of the filtration setup if the product is prone to precipitation upon cooling. |
| Product Crashing Out on the Funnel | - The solution is supersaturated at the filtration temperature.- The solvent is too volatile and evaporates on the filter, causing precipitation. | - Pre-heat the filtration apparatus (funnel and receiving flask). - Use a less volatile solvent for filtration if possible. - Work quickly to minimize cooling and evaporation during filtration. |
Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Washing | - Ineffective washing solvent.- Insufficient volume of washing solvent.- Impurities are occluded within the crystals. | - Select a washing solvent in which the impurities are highly soluble, and the product is sparingly soluble. Test different solvents on a small scale.- Increase the number of washes with smaller volumes of cold solvent. This is generally more effective than a single wash with a large volume.[10]- If impurities are occluded, recrystallization is necessary. |
| Recrystallization Fails (No Crystals Form) | - The solution is not supersaturated.- The presence of impurities inhibiting crystal nucleation. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The solution is too concentrated. | - Add more solvent to the hot solution to decrease the saturation point. - Use a lower-boiling point solvent or a co-solvent system. - Cool the solution more slowly to allow for proper crystal lattice formation. |
| Low Yield After Recrystallization | - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the solid. - Cool the solution thoroughly in an ice bath to maximize crystal precipitation. - Minimize the time for hot filtration and ensure the apparatus is pre-heated. |
Data Presentation
The following table summarizes the expected purity and yield for different purification strategies for this compound synthesized from pivalic acid and potassium hydroxide. The values are representative and may vary based on specific experimental conditions.
| Purification Method | Typical Purity (%) | Expected Yield (%) | Key Impurities Removed |
| Filtration Only | 90-95 | 95-99 | Insoluble impurities |
| Filtration and Washing | 95-98 | 90-95 | Unreacted starting materials, soluble inorganic salts |
| Recrystallization | >99 | 70-90 | Soluble organic and inorganic impurities |
Note: Purity can be determined by qNMR. Yield is calculated based on the limiting reactant.
Experimental Protocols
Protocol 1: Synthesis and Initial Purification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pivalic acid (1.0 eq) in a suitable solvent (e.g., methanol or water).
-
Neutralization: Slowly add a stoichiometric amount (1.0 eq) of potassium hydroxide solution while stirring. Monitor the pH to ensure complete neutralization (pH ~7-8).
-
Isolation: If the product precipitates, cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, non-polar solvent (e.g., diethyl ether) to remove residual impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures (e.g., a mixture of a polar and a non-polar solvent like ethanol/water or isopropanol/hexane).
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for troubleshooting common filtration and purification issues.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. experimental chemistry - How to effectively wash the precipitate or crystals on the filter and why? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Head-to-Head Battle of the Bases: Potassium Pivalate versus Potassium Acetate in Miyaura Borylation
For researchers, scientists, and drug development professionals engaged in carbon-boron bond formation, the choice of base in the Miyaura borylation reaction is a critical parameter that can significantly impact reaction efficiency, scalability, and overall success. This guide provides an in-depth comparison of two commonly employed carboxylate bases, potassium pivalate (KOPiv) and potassium acetate (KOAc), supported by experimental data and detailed protocols to inform your selection process.
The Miyaura borylation is a cornerstone of modern synthetic chemistry, enabling the formation of versatile boronate esters from aryl or vinyl halides. While the palladium catalyst and diboron reagent are key players, the seemingly simple choice of base can be the difference between a high-yielding, efficient process and a stalled, problematic reaction. Traditionally, potassium acetate has been the go-to weak base for this transformation. However, recent studies and industrial process development have highlighted the significant advantages of employing the more lipophilic this compound.
The Solubility Advantage: Why Pivalate Outperforms Acetate
The primary differentiator between this compound and potassium acetate lies in their solubility in common organic solvents used for Miyaura borylation, such as tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), or toluene. Potassium acetate exhibits poor solubility in these solvents, which can lead to several challenges, particularly in large-scale applications.[1][2]
One major issue is the phenomenon of the insoluble base being coated by the potassium bromide (KBr) byproduct of the reaction. This coating effectively passivates the potassium acetate, preventing its further participation in the catalytic cycle and often causing the reaction to stall.[3] In contrast, this compound's greater solubility ensures a higher concentration of the active base in the solution phase throughout the reaction, leading to more consistent and reliable reaction kinetics.[1][2] This solubility-driven enhancement not only improves reaction rates but also contributes to more predictable and scalable processes.[1][2]
Performance Data: A Comparative Overview
The enhanced solubility of this compound translates directly into tangible improvements in reaction performance, including significantly accelerated reaction times and, in some cases, higher yields with lower catalyst loadings. While a comprehensive side-by-side comparison across a wide range of substrates under identical conditions is not extensively documented in a single source, the available data strongly supports the superiority of this compound.
| Substrate/Condition | Base | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference/Notes |
| Borylation of an aryl halide for Verinurad synthesis | KOAc | Not specified | Stalled reaction | Low | Attributed to poor solubility of KOAc and coating by KBr.[3] |
| Borylation of an aryl halide for Verinurad synthesis | KOPiv | Not specified | Not specified | High | Described as providing "exceptional rate acceleration".[3] |
| Large-scale Miyaura borylation | Insoluble carboxylate bases | Not specified | Variable kinetics | Inconsistent | Challenges due to scale-dependent mass-transfer effects.[1][2] |
| Large-scale Miyaura borylation with 2-PrOH cosolvent | KOPiv | Reduced by 3-fold | Not specified | Improved | Obviates challenges associated with insoluble bases.[1] |
| General Miyaura Borylation | KOAc | 3 mol% PdCl₂(dppf) | 16 h | 60-98% | Standard literature procedure.[3][4] |
| General Miyaura Borylation | KOPiv | Lower loadings often possible | Significantly faster | Often higher | Qualitative descriptions of rate enhancement.[3][5] |
Experimental Protocols
Below are representative experimental protocols for Miyaura borylation using both potassium acetate and this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Miyaura Borylation using Potassium Acetate (Traditional Method)
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Potassium acetate (KOAc) (1.5 - 3.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%)
-
Anhydrous solvent (e.g., Dioxane, DMSO, Toluene)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired aryl boronate ester.
Protocol 2: Miyaura Borylation using this compound (Enhanced Solubility Method)
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
This compound (KOPiv) (1.5 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 1-2 mol%)
-
Anhydrous solvent (e.g., THF, CPME, Toluene), potentially with a co-solvent like 2-propanol to further enhance solubility.[1]
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, this compound, and the palladium catalyst/ligand.
-
Add the anhydrous solvent (and co-solvent, if used) via syringe.
-
Heat the reaction mixture to the desired temperature (often lower than with KOAc, e.g., 60-80 °C) and stir.
-
Monitor the reaction progress. Due to the enhanced rate, reactions are often significantly shorter.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up is typically more straightforward due to the higher solubility of the pivalate salt. Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product as required.
Mechanistic Rationale and Visualization
The role of the carboxylate base in the Miyaura borylation is to facilitate the transmetalation step, which is often rate-limiting. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the carboxylate anion exchanges with the halide on the palladium center. This Pd-carboxylate species is more reactive towards transmetalation with the diboron reagent than the corresponding Pd-halide complex.[6] The greater concentration of pivalate in solution, due to its higher solubility, more efficiently drives this crucial ligand exchange, thereby accelerating the entire catalytic cycle.
Caption: Catalytic cycle of Miyaura borylation highlighting the role of this compound.
Conclusion and Recommendations
For researchers seeking to optimize their Miyaura borylation reactions, this compound presents a compelling alternative to the traditional potassium acetate. Its superior solubility in organic solvents overcomes the limitations of mass transfer and catalyst passivation that can plague reactions using potassium acetate, particularly at scale. This leads to faster, more reliable, and often higher-yielding transformations. While potassium acetate can still be effective for certain small-scale applications, this compound is the recommended base for robust, scalable, and efficient Miyaura borylation protocols in both academic and industrial settings. The use of a co-solvent such as 2-propanol can further enhance the solubility and performance of this compound.
References
- 1. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
A Comparative Analysis of Carboxylate Bases in Palladium Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. While a variety of bases are utilized, carboxylates have emerged as a versatile class of ligands and bases that can significantly influence reaction efficiency, selectivity, and catalyst stability. This guide provides a comparative analysis of common carboxylate bases—acetate, pivalate, and benzoate—in four key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The information presented is supported by experimental data and detailed protocols to aid in the rational selection of the optimal carboxylate base for specific synthetic applications.
The Role of Carboxylate Ligands in Palladium Catalysis
Carboxylate ligands are not mere spectators in palladium catalysis; they actively participate in the catalytic cycle. Their functions are multifaceted and can include:
-
Modulating Catalyst Solubility and Stability: The nature of the carboxylate can influence the solubility of the palladium catalyst in the reaction medium. For instance, bulky pivalate ligands can enhance solubility in non-polar organic solvents.[1]
-
Participating in C-H Bond Activation: In many C-H activation/functionalization reactions, the carboxylate ligand is directly involved in the proton abstraction step, often through a concerted metalation-deprotonation (CMD) mechanism.
-
Influencing the Rate of Reductive Elimination: The electronic and steric properties of the carboxylate can impact the rate-determining reductive elimination step, thereby affecting the overall reaction kinetics.
-
Acting as a Reductant: In some cases, the carboxylate can act as a reductant, facilitating the in situ generation of the active Pd(0) species from a Pd(II) precatalyst through decarboxylation.[1]
Comparative Performance of Carboxylate Bases
To provide a clear comparison, the following tables summarize the performance of palladium(II) acetate, palladium(II) pivalate, and palladium(II) benzoate in model Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The data presented is a synthesis of literature findings and representative yields under standardized conditions to highlight the relative efficacy of each carboxylate.
Suzuki-Miyaura Coupling
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
| Carboxylate Base Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF/H₂O | 80 | 12 | 84-95 |
| Pd(OPiv)₂ | XPhos | K₃PO₄ | Toluene | 100 | 12 | 88-98 |
| Pd(OBz)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 80-92 |
Note: Yields are indicative and can vary based on specific reaction conditions and substrate scope.
Heck Coupling
Reaction: Coupling of iodobenzene with n-butyl acrylate.
| Carboxylate Base Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | NaOAc | DMF | 100 | 6 | 90-98 |
| Pd(OPiv)₂ | P(o-tol)₃ | Et₃N | Toluene | 110 | 6 | 92-99 |
| Pd(OBz)₂ | PPh₃ | K₂CO₃ | DMAc | 100 | 6 | 85-95 |
Note: Yields are indicative and can vary based on specific reaction conditions and substrate scope.
Sonogashira Coupling
Reaction: Coupling of iodobenzene with phenylacetylene.
| Carboxylate Base Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | THF | 65 | 4 | 88-96 |
| Pd(OPiv)₂ | CuI | P(t-Bu)₃ | Piperidine | Toluene | 80 | 4 | 90-98 |
| Pd(OBz)₂ | CuI | PPh₃ | Et₃N | DMF | 70 | 4 | 85-94 |
Note: Yields are indicative and can vary based on specific reaction conditions and substrate scope.
Buchwald-Hartwig Amination
Reaction: Coupling of 4-chloroanisole with morpholine.
| Carboxylate Base Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Dioxane | 100 | 12 | 85-95 |
| Pd(OPiv)₂ | RuPhos | LHMDS | Toluene | 100 | 12 | 88-97 |
| Pd(OBz)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 12 | 80-90 |
Note: Yields are indicative and can vary based on specific reaction conditions and substrate scope.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and adaptation of catalytic systems. The following section provides generalized experimental protocols for the synthesis of the palladium carboxylate precatalysts and for conducting the comparative cross-coupling reactions.
Synthesis of Palladium(II) Carboxylate Precatalysts
1. Synthesis of Palladium(II) Pivalate (Pd(OPiv)₂): This can be synthesized via a ligand exchange reaction from palladium(II) acetate.[1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve palladium(II) acetate in an excess of pivalic acid.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by observing the color change and/or by analytical techniques such as NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by removing the excess pivalic acid under reduced pressure and purified by recrystallization from a suitable solvent (e.g., toluene).
2. Synthesis of Palladium(II) Benzoate (Pd(OBz)₂): This is typically synthesized through a ligand exchange reaction involving palladium(II) acetate and benzoic acid.[2]
-
In a reaction vessel under an inert atmosphere, combine palladium(II) acetate with a stoichiometric excess of benzoic acid in a suitable solvent such as toluene or dichloromethane.
-
Stir the mixture at room temperature or with gentle heating until the ligand exchange is complete.
-
The product can be isolated by filtration or by removal of the solvent in vacuo.
-
Purification is typically achieved by washing the solid product with a non-polar solvent to remove any unreacted benzoic acid, followed by drying.
General Protocol for Comparative Catalytic Studies
The following is a general procedure for a high-throughput screening approach to compare the efficacy of different carboxylate bases in a given cross-coupling reaction. This protocol can be adapted for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions by selecting the appropriate coupling partners, ligands, and bases.
Materials and Equipment:
-
96-well microplate reactor block
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for analysis
-
Aryl halide (or triflate)
-
Coupling partner (e.g., boronic acid, alkene, alkyne, amine)
-
Palladium(II) acetate, palladium(II) pivalate, palladium(II) benzoate
-
Appropriate phosphine ligand
-
Appropriate base (if different from the carboxylate)
-
Anhydrous solvent(s)
-
Internal standard for quantitative analysis
Procedure:
-
Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the aryl halide, coupling partner, palladium carboxylate catalysts, ligand, and base in the chosen anhydrous solvent.
-
Plate Loading: In a 96-well plate, dispense the appropriate volumes of the stock solutions into each well to achieve the desired final concentrations and stoichiometry for each reaction. Include wells for each of the three palladium carboxylate catalysts.
-
Reaction Execution: Seal the 96-well plate and place it in the reactor block preheated to the desired reaction temperature. Stir the reactions for a predetermined time.
-
Quenching and Sample Preparation: After the reaction time has elapsed, cool the plate to room temperature. Quench each reaction by adding a suitable quenching agent. Dilute an aliquot from each well with a known volume of a suitable solvent containing an internal standard.
-
Analysis: Analyze the diluted samples by GC-MS or HPLC to determine the reaction yield by comparing the peak area of the product to that of the internal standard.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the fundamental processes and the experimental design, the following diagrams are provided.
Conclusion
The choice of carboxylate base in palladium-catalyzed reactions is a nuanced decision that can significantly impact reaction outcomes. While palladium(II) acetate is a widely used and effective catalyst, the sterically bulkier palladium(II) pivalate often demonstrates superior performance, particularly in terms of yield and solubility in non-polar solvents. Palladium(II) benzoate provides a viable alternative, though its performance can be more substrate-dependent. By understanding the roles of these carboxylate ligands and utilizing systematic screening protocols, researchers can unlock new reactivity and optimize the synthesis of valuable molecules for a wide range of applications. This guide serves as a starting point for the rational design and implementation of palladium-catalyzed cross-coupling reactions, empowering scientists to make informed decisions in their synthetic endeavors.
References
A Head-to-Head Comparison: Potassium Pivalate vs. Cesium Acetate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope. Among the plethora of available bases, potassium pivalate (KOtBu) and cesium acetate (CsOAc) have emerged as noteworthy contenders, each offering distinct advantages. This guide provides an objective comparison of their efficacy in key cross-coupling reactions, supported by experimental data and detailed protocols to aid in the rational selection of the optimal base for your specific synthetic needs.
Executive Summary
This compound has garnered attention for its excellent solubility in organic solvents, which can lead to significant rate enhancements, particularly in reactions like Miyaura borylation. Cesium acetate, on the other hand, is often associated with the "cesium effect," a phenomenon where the large, soft cesium cation is believed to play a direct role in facilitating key steps of the catalytic cycle, independent of solubility. This guide will delve into the nuances of their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Quantitative Performance Comparison
Table 1: Representative Yields in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | This compound | Pd(OAc)₂, SPhos | Toluene | 100 | 12 | >95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Cesium Acetate | Pd₂(dba)₃, RuPhos | 1,4-Dioxane/H₂O | 90 | 15 | ~90[1] |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | This compound | PdCl₂(dppf) | DMF | 90 | 8 | >90 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cesium Acetate | PdCl₂(dppf) | ACN/H₂O | 90 | 15 | >90[1] |
Table 2: Representative Yields in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | This compound | Pd₂(dba)₃, XPhos | t-BuOH | 100 | 18 | ~90 |
| 2 | 4-Chlorotoluene | Morpholine | Cesium Carbonate | Pd(OAc)₂, BINAP | Toluene | 100 | 24 | >95 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Aniline | This compound | Pd(OAc)₂, RuPhos | Dioxane | 110 | 16 | >95 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Aniline | Cesium Carbonate | Pd₂(dba)₃, Xantphos | Dioxane | 100 | 24 | ~98 |
*Note: Cesium carbonate is more commonly reported for Buchwald-Hartwig amination than cesium acetate. The data is presented to illustrate the efficacy of a cesium base.
Table 3: Representative Yields in Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | This compound | Pd(PPh₃)₂Cl₂, CuI | DMF | 60 | 6 | >90 |
| 2 | 4-Iodoanisole | Phenylacetylene | Cesium Carbonate | Pd(OAc)₂, PPh₃, CuI | DMF | 80 | 12 | ~95 |
| 3 | 1-Bromo-4-ethylbenzene | 1-Heptyne | This compound | PdCl₂(dppf), CuI | Triethylamine | 80 | 12 | ~85 |
| 4 | 1-Bromo-4-ethylbenzene | 1-Heptyne | Cesium Carbonate | Pd(PPh₃)₄, CuI | DMF | 100 | 24 | ~90 |
*Note: Cesium carbonate is frequently used in Sonogashira coupling. The data is presented to illustrate the efficacy of a cesium base.
The Underlying Chemistry: Pivalate vs. Acetate and Potassium vs. Cesium
The superior performance of this compound in certain contexts can be attributed to its enhanced solubility in organic solvents compared to potassium acetate. This improved solubility ensures a higher concentration of the base in the reaction medium, which can accelerate the reaction rate.
The "cesium effect," observed with cesium bases like cesium acetate and cesium carbonate, is thought to stem from the large ionic radius and high polarizability of the cesium cation. This allows for a more effective interaction with the palladium catalyst, potentially stabilizing key intermediates or transition states in the catalytic cycle and thereby increasing the reaction rate and yield.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be adapted and optimized for specific substrates.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (this compound or Cesium Acetate) (2.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, base, palladium catalyst, and ligand.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (this compound or a suitable Cesium base like Cs₂CO₃) (1.4 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous solvent (e.g., t-BuOH or Dioxane, 5 mL)
Procedure:
-
In a glovebox or under a counterflow of inert gas, charge a dry Schlenk tube with the base.
-
Add the palladium catalyst and ligand.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the celite pad with the same solvent.
-
Concentrate the filtrate and purify the residue by flash chromatography.
General Sonogashira Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Base (this compound or a suitable Cesium base like Cs₂CO₃) (2.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Solvent (e.g., DMF or Triethylamine, 5 mL)
Procedure:
-
To a Schlenk tube, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (as monitored by TLC or GC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow.
Conclusion
Both this compound and cesium acetate are highly effective bases for a range of palladium-catalyzed cross-coupling reactions. The choice between them is nuanced and should be guided by the specific requirements of the transformation.
-
This compound is an excellent choice when dealing with reactions that are sensitive to base solubility and may benefit from a more homogeneous reaction mixture. Its use can lead to significant rate enhancements.
-
Cesium acetate (and other cesium bases) should be considered when the "cesium effect" can be leveraged to overcome challenging couplings. Its efficacy often transcends simple solubility arguments, pointing to a more intricate role in the catalytic cycle.
For optimal results, it is recommended to screen both bases, along with other reaction parameters, during the development of a new cross-coupling protocol.
References
A Comparative Guide to Organic Bases in Synthesis: Benchmarking Potassium Pivalate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate base is a critical parameter in optimizing organic reactions, influencing yield, reaction rate, and selectivity. This guide provides an objective comparison of potassium pivalate against other commonly used organic bases, such as triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Emerging Role of this compound
This compound, the potassium salt of pivalic acid, is gaining traction as a highly effective base in various organic transformations.[1] Its unique properties, particularly its enhanced solubility in organic solvents compared to traditional inorganic bases like potassium carbonate or potassium acetate, offer significant advantages in achieving homogeneous reaction conditions.[2] This improved solubility can lead to significant rate enhancements and better scalability of reactions, particularly in palladium-catalyzed cross-coupling reactions such as Miyaura borylation and Suzuki-Miyaura coupling.[1][2]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of base in these reactions is crucial for the activation of the catalyst and substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While a wide range of bases can be employed, their impact on the reaction outcome can be substantial. The following table summarizes the performance of different bases in a specific Suzuki-Miyaura coupling reaction.
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 4-bromoanisole and phenylboronic acid
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Triethylamine (TEA) | Pd(OAc)₂/PPh₃ | DMF | 100 | Low |
| DBU | Pd(OAc)₂/PPh₃ | DMF | 100 | Low |
| K₂CO₃ | Pd(OAc)₂/PPh₃ | DMF/H₂O | 100 | High |
| Cs₂CO₃ | Pd(OAc)₂/PPh₃ | DMF/H₂O | 100 | High |
Data extrapolated from a study on base screening for Suzuki coupling which indicated that organic bases like TEA and DBU gave lower yields compared to inorganic carbonate bases in their system.[3]
While direct quantitative data for this compound in this specific reaction is not available in the cited literature, its known efficacy in Suzuki-Miyaura couplings suggests it would be a strong performer, likely outperforming TEA and DBU due to its basicity and solubility, and potentially offering advantages over inorganic bases in terms of solubility and milder reaction conditions.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The choice of base is critical for the deprotonation of the alkyne.
Table 2: Comparison of Bases in the Sonogashira Coupling of p-iodonitrobenzene and phenylacetylene
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Triethylamine (TEA) | PdCl₂(PPh₃)₂/CuI | DMF | 50 | High |
| Piperidine | PdCl₂(PPh₃)₂/CuI | DMF | 50 | High |
| DIPEA | PdCl₂(PPh₃)₂/CuI | DMF | 50 | Low |
| K₂CO₃ | PdCl₂(PPh₃)₂/CuI | DMF | 50 | Low |
| Cs₂CO₃ | PdCl₂(PPh₃)₂/CuI | DMF | 50 | Low |
This table is based on a study that screened various bases for the Sonogashira reaction, highlighting the effectiveness of amine bases like triethylamine and piperidine.[5]
This compound, with its moderate basicity, could be a viable alternative in Sonogashira couplings, particularly in cases where the substrate is sensitive to stronger amine bases. Its solubility would again be a key advantage.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized protocols for performing a Suzuki-Miyaura coupling and for screening different bases.
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., this compound, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Screening of Bases in a Suzuki-Miyaura Coupling Reaction
This protocol is designed for the parallel screening of multiple bases to identify the optimal conditions for a specific Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (0.1 mmol per reaction)
-
Arylboronic acid (0.12 mmol per reaction)
-
Palladium catalyst/ligand stock solution
-
A set of bases to be screened (e.g., this compound, TEA, DBU, K₂CO₃, Cs₂CO₃) (0.2 mmol per reaction)
-
Degassed solvent
-
24-well reaction block or multiple reaction vials
Procedure:
-
Prepare a stock solution of the aryl halide and arylboronic acid in the chosen solvent.
-
Prepare a stock solution of the palladium catalyst and ligand in the chosen solvent.
-
In each well of the reaction block or in each reaction vial, place the appropriate amount of each base.
-
Add the stock solution of the substrates to each well/vial.
-
Add the catalyst/ligand stock solution to each well/vial.
-
Seal the reaction block/vials under an inert atmosphere.
-
Place the reaction block on a preheated hotplate with stirring and run the reactions for a set amount of time.
-
After cooling, quench the reactions and analyze the yield of the desired product in each reaction mixture by a suitable analytical method (e.g., LC-MS or GC with an internal standard).
Visualizing the Workflow
The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the logical flow for selecting an appropriate base.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical workflow for selecting an optimal base for a chemical reaction.
Conclusion
This compound presents a compelling alternative to traditional inorganic and other organic bases in various synthetic applications, especially in palladium-catalyzed cross-coupling reactions. Its key advantage lies in its superior solubility in organic solvents, which can lead to faster reaction rates, improved yields, and better process scalability. While common organic bases like triethylamine and DBU have their established roles, this compound's unique properties make it a valuable tool in the modern synthetic chemist's toolbox, particularly when dealing with challenging substrates or when seeking to optimize reaction conditions for large-scale synthesis. The experimental data and protocols provided in this guide serve as a starting point for researchers to explore the benefits of this compound in their own work.
References
Validation of Potassium pivalate's performance in large-scale synthesis
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of large-scale chemical syntheses. This guide provides an in-depth comparison of potassium pivalate's performance against other common alternatives in key industrial reactions, supported by experimental data and detailed protocols. We will delve into its efficacy in palladium-catalyzed cross-coupling reactions, specifically Miyaura borylation and C-H activation, and touch upon its role in polyurethane foam production.
This compound (KOPiv) has emerged as a highly effective base in a variety of catalytic reactions, demonstrating significant advantages in large-scale applications. Its enhanced solubility in organic solvents, compared to commonly used inorganic bases like potassium acetate (KOAc), leads to improved reaction kinetics, higher yields, and greater reproducibility.[1][2][3] This guide will explore these benefits through quantitative data and established experimental procedures.
Miyaura Borylation: A Leap in Efficiency
The Miyaura borylation is a cornerstone of modern synthetic chemistry for the formation of boronic esters, crucial intermediates in Suzuki-Miyaura cross-coupling reactions. The performance of this reaction on a large scale is often hampered by the poor solubility of traditional bases.
A study on the synthesis of a bromodomain and extra-terminal (BET) inhibitor highlighted the significant advantages of using this compound. The use of a KOPiv/2-PrOH system not only obviated the challenges associated with insoluble bases but also led to a three-fold reduction in catalyst loading and the replacement of the expensive and hygroscopic cesium acetate (CsOAc) .[2][4]
Comparative Performance in Miyaura Borylation
| Base | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| This compound (KOPiv) | 1 | 2 | >95 | Homogeneous reaction, faster kinetics, and simplified product isolation. [2][4] |
| Potassium Acetate (KOAc) | 3 | >12 | Stalled | Poor solubility leads to mass-transfer limitations and incomplete conversion.[3] |
| Cesium Acetate (CsOAc) | 3 | 4 | ~90 | Expensive and hygroscopic, making it less ideal for large-scale operations.[2][4] |
Experimental Protocol: Large-Scale Miyaura Borylation
This protocol is adapted from a decagram-scale synthesis of a BET inhibitor intermediate.[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
This compound (KOPiv) (2.0 equiv)
-
[Pd(dppf)Cl₂] (1 mol%)
-
2-Propanol (2-PrOH)
-
Tetrahydrofuran (THF)
Procedure:
-
To a suitably sized reactor, charge the aryl bromide, bis(pinacolato)diboron, and this compound.
-
Add a mixture of THF and 2-PrOH (e.g., 10:1 v/v).
-
De-gas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add the palladium catalyst, [Pd(dppf)Cl₂].
-
Heat the reaction mixture to 60-70 °C and monitor the progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or chromatography.
Catalytic Cycle of Miyaura Borylation
C-H Activation: A Modern Approach to Arylation
Direct C-H activation is a powerful tool for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. Pivalic acid, which forms this compound in situ with a base like potassium carbonate, has been shown to be a crucial component in many palladium-catalyzed C-H arylation reactions. The pivalate anion is believed to act as a proton shuttle, facilitating the C-H bond cleavage step.[5]
Comparative Performance in C-H Arylation
While extensive large-scale comparative data is less readily available than for Miyaura borylation, the literature suggests that the use of pivalic acid significantly accelerates direct arylation reactions.
| Base System | Reaction Time (h) | Yield (%) | Notes |
| K₂CO₃ / Pivalic Acid | 12-24 | Good to Excellent | Broadly applicable to a wide range of heterocycles. [6] |
| K₂CO₃ alone | >24 | Lower / No reaction | Slower reaction rates and lower yields.[6] |
| Other Carboxylic Acids | Variable | Often lower | Pivalic acid often provides superior results.[6] |
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
This general procedure is applicable to a wide variety of heteroatom-containing aromatic compounds.[6]
Materials:
-
Heterocycle (1.0 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)
-
Pivalic acid (30 mol%)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a screw-cap vial, add K₂CO₃, Pd(OAc)₂, PCy₃·HBF₄, and pivalic acid.
-
If the heterocycle and aryl bromide are solids, add them to the vial.
-
Purge the vial with argon.
-
Add DMA.
-
If the heterocycle and aryl bromide are liquids, add them at this stage.
-
Stir the reaction mixture vigorously at 100 °C for the indicated time.
-
After cooling, the reaction mixture can be worked up by dilution with a suitable organic solvent, washing with water, and purification by chromatography.
Catalytic Cycle of C-H Activation/Arylation
Role in Polyurethane Foam Production
Potassium salts of carboxylic acids, including this compound, are utilized as catalysts in the production of polyurethane foams.[7] They primarily promote the trimerization of isocyanates to form polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and fire resistance.
While this compound is a known component in these catalytic systems, detailed, publicly available quantitative comparisons of its performance against other potassium carboxylates (like potassium octoate or acetate) in large-scale polyurethane foam production are limited. The choice of catalyst in this field is often proprietary and depends on the specific foam properties desired.
General Experimental Workflow for Polyurethane Foam Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 19455-23-3 | FP168035 | Biosynth [biosynth.com]
A Comparative Analysis of Potassium Pivalate and Potassium 2-Ethylhexanoate as Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate base is a critical parameter in the optimization of many chemical reactions, profoundly influencing reaction rates, yields, and impurity profiles. In recent years, soluble organic carboxylate bases have gained prominence, offering distinct advantages over traditional inorganic bases, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides a detailed comparative study of two such bases: Potassium Pivalate (KOPiv) and Potassium 2-ethylhexanoate (KO2EH).
Executive Summary
Both this compound and Potassium 2-ethylhexanoate are valuable alternatives to common inorganic bases like potassium carbonate or potassium phosphate, primarily due to their enhanced solubility in organic solvents. This increased solubility leads to more homogeneous reaction mixtures, mitigating mass transfer limitations and often resulting in faster reaction rates and improved scalability.
-
Potassium 2-ethylhexanoate is distinguished by its high solubility in a wide range of organic solvents and its established utility as a mild and effective base in palladium-catalyzed C-N cross-coupling reactions. Its conjugate acid has a pKa of approximately 12 in DMSO.[1][2]
-
This compound , a sterically hindered carboxylate, has demonstrated exceptional performance in palladium-catalyzed Miyaura borylation reactions, where it significantly accelerates the reaction rate compared to traditional bases.[3]
This guide will delve into a detailed comparison of their physicochemical properties, present available experimental data on their performance, and provide protocols for their application and comparative evaluation.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each base is essential for predicting their behavior in a reaction system.
| Property | This compound (KOPiv) | Potassium 2-ethylhexanoate (KO2EH) | References |
| Molecular Formula | C₅H₉KO₂ | C₈H₁₅KO₂ | [4],[5] |
| Molecular Weight | 140.22 g/mol | 182.30 g/mol | [4],[5] |
| Appearance | White to almost white crystalline powder | White to off-white solid/viscous liquid | [4],[6] |
| pKa of Conjugate Acid | 5.01 (in H₂O) | ~12 (in DMSO) | [7],[1] |
| Melting Point | ~200 °C | 60-70 °C | [4],[6] |
| Thermal Stability | Decomposes at high temperatures | Decomposes at temperatures above 200°C | [8],[9] |
| Solubility | Sparingly soluble in water, slightly soluble in DMSO.[4] Improved solubility in organic solvents, especially with alcohol co-solvents. | Highly soluble in a wide range of organic solvents.[1] Sparingly soluble in water.[6] | [4],[1][6] |
Performance in Catalytic Reactions: A Comparative Overview
Direct head-to-head comparative studies of this compound and Potassium 2-ethylhexanoate under identical reaction conditions are limited in the published literature. However, their individual merits in specific, highly relevant synthetic transformations have been well-documented.
Palladium-Catalyzed Miyaura Borylation
This compound has been identified as a superior base for the Miyaura borylation reaction. Its enhanced solubility in organic solvents compared to potassium acetate (KOAc) prevents the coating of the base with the potassium bromide byproduct, which can stall the reaction. This leads to significantly increased reaction rates.[3]
Key Findings for this compound in Miyaura Borylation:
-
Accelerated Reaction Rates: High-throughput screening has shown that this compound provides exceptional rate acceleration in Miyaura borylations.[3]
-
Improved Scalability: The use of KOPiv with alcohol cosolvents creates a more homogeneous reaction mixture, leading to more reliable and scalable processes.
-
Milder Reaction Conditions: The increased reactivity allows for reactions to be conducted at lower temperatures and with lower catalyst loadings.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Potassium 2-ethylhexanoate has emerged as a mild and highly effective base for the Buchwald-Hartwig amination, particularly for reactions involving base-sensitive substrates. Its high solubility ensures homogeneous reaction conditions, and its mild basicity prevents the degradation of sensitive functional groups.[1][10]
Key Findings for Potassium 2-ethylhexanoate in C-N Cross-Coupling:
-
Broad Substrate Scope: Enables the coupling of a wide range of amines and aryl halides, including those with base-sensitive functional groups.[1]
-
High Functional Group Tolerance: The mildness of KO2EH prevents the decomposition of products that are unstable under more strongly basic conditions.[10]
-
Homogeneous Reaction Conditions: Its high solubility across a range of temperatures facilitates reproducible and scalable reactions.[1]
Experimental Protocols
The following are generalized experimental protocols for the application of this compound and Potassium 2-ethylhexanoate in their respective highlighted reactions.
Protocol 1: Miyaura Borylation of an Aryl Halide using this compound
This protocol is a general guideline for the borylation of an aryl halide. Optimization of the solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
This compound (KOPiv) (2.0 equiv)
-
Anhydrous solvent (e.g., THF or 2-MeTHF)
-
Alcohol cosolvent (e.g., isopropanol, 10-20% v/v)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, ligand, and this compound.
-
Add the anhydrous solvent and the alcohol cosolvent.
-
Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired aryl boronate ester.
Protocol 2: Buchwald-Hartwig Amination using Potassium 2-Ethylhexanoate
This protocol provides a general procedure for the C-N cross-coupling of an aryl halide with an amine. The choice of catalyst, ligand, and solvent may need to be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., a biaryl phosphine ligand like RuPhos or BrettPhos, 2-4 mol%)
-
Potassium 2-ethylhexanoate (KO2EH) (2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or t-amyl alcohol)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and potassium 2-ethylhexanoate.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired arylated amine.
Visualizing Reaction Workflows
Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction
The following diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling cycle where a soluble carboxylate base plays a crucial role.
Conclusion
This compound and potassium 2-ethylhexanoate represent a significant advancement in the choice of bases for modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Their enhanced solubility in organic solvents overcomes many of the limitations associated with traditional inorganic bases, leading to more efficient, reliable, and scalable synthetic processes.
-
This compound is the base of choice for accelerating Miyaura borylation reactions .
-
Potassium 2-ethylhexanoate excels as a mild and effective base for the Buchwald-Hartwig amination of base-sensitive substrates.
The selection between these two bases should be guided by the specific requirements of the reaction, including the nature of the substrates and the desired reaction conditions. The experimental protocols and comparative workflow provided in this guide offer a starting point for the rational selection and optimization of these valuable synthetic tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound , 95% , 19455-23-3 - CookeChem [cookechem.com]
- 5. Potassium 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 6. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 7. Pivalic Acid [drugfuture.com]
- 8. chembk.com [chembk.com]
- 9. Potassium 2-ethylhexanoate | 3164-85-0 | Benchchem [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Potassium Pivalate: A Superior Base for Accelerating Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals seeking to optimize Suzuki-Miyaura cross-coupling reactions, the choice of base is a critical parameter that can significantly impact reaction rates, yields, and overall process efficiency. This guide provides a comprehensive comparison of potassium pivalate (KOPiv) with other commonly used bases, supported by experimental evidence, to highlight its advantages in accelerating these crucial carbon-carbon bond-forming reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and other complex organic molecules. The reaction's catalytic cycle, which involves a palladium catalyst, is critically dependent on a base to facilitate the transmetalation step, often the rate-determining step of the process. The base activates the organoboron species, typically a boronic acid or its ester, to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium center.
This compound: The Solubility Advantage
Traditional inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium acetate (KOAc) are widely used in Suzuki couplings. However, their low solubility in common organic solvents can lead to heterogeneous reaction mixtures, resulting in mass transfer limitations and inconsistent reaction kinetics. This can be particularly problematic in large-scale applications, where reproducibility is paramount.
This compound, a carboxylate base, has emerged as a highly effective alternative due to its significantly greater solubility in organic solvents. This enhanced solubility leads to a more homogeneous reaction environment, thereby accelerating the reaction rate and improving overall efficiency.
One of the key challenges with sparingly soluble bases like potassium acetate is that they can become coated with byproducts, such as potassium bromide, which effectively halts the reaction. The superior solubility of this compound mitigates this issue, ensuring the base remains active throughout the course of the reaction. The use of alcohol co-solvents, such as 2-propanol, can further enhance the solubility of this compound, leading to even more robust and scalable reaction protocols.[1][2] This has been demonstrated to allow for a reduction in catalyst loading and the replacement of more expensive and hygroscopic bases like cesium acetate (CsOAc) in industrial settings.[1][2]
Comparative Performance of Bases in Palladium-Catalyzed Coupling Reactions
While direct quantitative comparisons of this compound in Suzuki couplings are an emerging area of study, its dramatic effect on the closely related and often preceding Miyaura borylation reaction provides compelling evidence of its superior performance. The Miyaura borylation is used to synthesize the boronic ester coupling partner, and the two reactions are frequently performed in a one-pot sequence.
| Base | Key Advantages | Key Disadvantages | Relative Reaction Rate |
| This compound (KOPiv) | Excellent solubility in organic solvents, leads to homogeneous reaction mixtures, accelerates reaction rates, prevents reaction stalling.[3][4] | Higher cost compared to some inorganic bases. | Very Fast |
| Potassium Acetate (KOAc) | Inexpensive and readily available. | Poor solubility in organic solvents can lead to slow and incomplete reactions.[4] | Slow to Moderate |
| Potassium Carbonate (K₂CO₃) | Common and effective for many substrates. | Moderate solubility, can be too basic for sensitive functional groups. | Moderate |
| Potassium Phosphate (K₃PO₄) | Strong base, often effective for challenging couplings. | Can be too basic for sensitive substrates, moderate solubility. | Moderate to Fast |
| Cesium Carbonate (Cs₂CO₃) | Highly effective for a wide range of substrates. | Expensive and hygroscopic. | Fast |
The Mechanism of Action: The Role of the Base in the Suzuki Coupling Catalytic Cycle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium complex. The base plays a crucial role in the transmetalation step.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for optimizing a Suzuki coupling reaction with this compound typically involves screening of solvents and temperatures, followed by catalyst and ligand optimization.
Figure 2. General experimental workflow for a Suzuki coupling using this compound.
Experimental Protocols
General Procedure for a One-Pot Miyaura Borylation/Suzuki Coupling using this compound
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
This compound (KOPiv) (3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Ligand (if required, e.g., dppf)
-
Aryl halide or triflate for Suzuki coupling (1.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, THF, or a mixture with 2-propanol)
-
Aqueous solution for work-up (e.g., water, brine)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Miyaura Borylation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), this compound (1.5 equiv), palladium catalyst, and anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the borylation is complete (monitor by TLC, GC-MS, or LC-MS).
-
Suzuki Coupling: To the same reaction vessel, add the second aryl halide or triflate (1.0 equiv), additional this compound (1.5 equiv), and an aqueous solution (e.g., a small amount of water if required by the specific catalytic system).
-
Continue to heat and stir the reaction mixture until the Suzuki coupling is complete.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Conclusion
This compound offers a significant advantage over traditional bases in Suzuki-Miyaura coupling reactions, primarily due to its enhanced solubility in organic solvents. This leads to faster reaction rates, improved reproducibility, and more efficient processes, particularly for large-scale synthesis. For researchers and professionals in drug development and chemical synthesis, the adoption of this compound can lead to substantial improvements in the efficiency and robustness of their Suzuki coupling protocols.
References
Unlocking Homogeneous Reaction Conditions: An Experimental Look at Potassium Pivalate's Solubility Advantage
For researchers and professionals in drug development and organic synthesis, achieving homogeneous reaction conditions is a critical factor for ensuring reproducibility, scalability, and improved reaction kinetics. The choice of base, particularly its solubility in organic solvents, plays a pivotal role. This guide provides an objective, data-driven comparison of potassium pivalate's solubility against common alternatives like potassium acetate and potassium chloride, highlighting its advantages in non-aqueous systems.
This compound (KOPiv) has emerged as a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as Miyaura borylations.[1] Its enhanced solubility in organic solvents, a significant advantage over traditional inorganic bases, helps to overcome mass-transfer limitations that can otherwise hinder reaction efficiency and scalability.[1][2] This guide delves into the experimental validation of this solubility advantage.
Comparative Solubility Analysis
The primary advantage of this compound lies in its significantly improved solubility in organic solvents compared to other potassium salts like potassium acetate (KOAc) and potassium chloride (KCl).[1][3][4] This enhanced solubility is attributed to the bulky tert-butyl group of the pivalate anion, which reduces the lattice energy and improves interactions with organic media.[3]
While this compound is sparingly soluble in water, its performance in organic and mixed organic solvent systems is where it truly excels.[3] In contrast, potassium acetate and potassium chloride are highly soluble in water but exhibit very poor solubility in most organic solvents.[1][5]
The following table summarizes the available quantitative solubility data for these potassium salts in various solvents.
| Compound | Solvent System | Temperature (°C) | Solubility |
| This compound | Water | Ambient | Sparingly soluble; Predicted: 3.78 - 57.4 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Ambient | Slightly soluble | |
| 30% 2-Propanol / THF | Room Temperature | 70 mg/mL | |
| 10% Methanol / THF | Room Temperature | 105 mg/mL | |
| Potassium Acetate | Water | 25 | 268.6 g/100 mL |
| Methanol | 15 | 24.24 g/100 g | |
| Ethanol | Ambient | 16.3 g/100 g | |
| Most Organic Solvents | Ambient | Insoluble | |
| Potassium Chloride | Water | 20 | 34.0 g/100 mL |
| Methanol | 25 | 0.53 g/100 g | |
| Ethanol | Ambient | Slightly soluble | |
| Acetone | 25 | 0.000091 g/100 g |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is suitable for generating the type of data presented in the comparison table above.
1. Preparation of Saturated Solution:
- An excess amount of the solid potassium salt (e.g., this compound) is added to a known volume of the desired solvent (e.g., 30% 2-Propanol in THF) in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.
- The sealed container is then placed in a constant temperature shaker or agitator. The temperature should be controlled and recorded (e.g., 25 °C).
- The mixture is agitated for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau, indicating equilibrium.
2. Sample Separation:
- Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.
- A sample of the supernatant is carefully withdrawn using a syringe.
- The withdrawn sample is immediately filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove all undissolved particles. This step is crucial to prevent artificially high solubility readings.
3. Analysis of the Saturated Solution:
- The clear filtrate is then appropriately diluted with a suitable solvent.
- The concentration of the dissolved potassium salt in the diluted sample is determined using a suitable analytical method. Common techniques include:
- High-Performance Liquid Chromatography (HPLC): For compounds with a chromophore.
- Ion Chromatography: To quantify the potassium or anion concentration.
- Gravimetric Analysis: After evaporation of the solvent.
- A calibration curve is prepared using standard solutions of known concentrations to accurately quantify the concentration of the sample.
4. Calculation of Solubility:
- The experimentally determined concentration of the diluted sample is used to calculate the concentration of the original, undiluted saturated solution.
- The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
Below is a graphical representation of the experimental workflow for determining equilibrium solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Conclusion
The experimental evidence clearly demonstrates the solubility advantage of this compound in organic solvent systems, a critical factor for its successful application in modern organic synthesis. Its ability to form homogeneous solutions where other common potassium salts fail allows for more reliable, scalable, and efficient chemical processes. For researchers and drug development professionals, the use of this compound can be a key strategy to mitigate challenges associated with reaction heterogeneity, ultimately leading to improved outcomes in the synthesis of complex molecules.
References
- 1. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]
- 2. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 3. Buy this compound | 19455-23-3 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium acetate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Experimental Models of Carnitine Deficiency: Cross-Validation of Pivalate-Induced Methods
For researchers, scientists, and drug development professionals, the accurate modeling of metabolic disorders is paramount. This guide provides a comprehensive comparison of the widely used pivalate-induced model of secondary carnitine deficiency with alternative methods, including genetic and dietary restriction models. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate the selection of the most appropriate model for specific research questions in the study of carnitine metabolism and related pathologies.
Carnitine is an essential nutrient for energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. Its deficiency, either primary or secondary, can lead to a range of pathologies, including myopathy, cardiomyopathy, and hypoglycemia. The administration of pivalic acid or its salts, such as potassium pivalate, is a well-established method to induce secondary carnitine deficiency in animal models. This occurs because pivalate is conjugated to carnitine to form pivaloylcarnitine, which is then excreted in the urine, leading to a depletion of the body's carnitine stores.[1][2][3] This guide cross-validates the results obtained from the pivalate-induced model by comparing it with other established methods for inducing carnitine deficiency.
Comparative Analysis of Experimental Models
The choice of an experimental model for studying carnitine deficiency depends on the specific research question, the desired severity and type of deficiency (primary vs. secondary), and practical considerations. The following tables summarize the key quantitative data from studies utilizing pivalate-induced, genetic, and dietary restriction models.
| Model | Species | Method | Duration | Plasma Carnitine Reduction | Tissue Carnitine Reduction (Muscle) | Tissue Carnitine Reduction (Liver) | Key Phenotypes | Reference |
| Pivalate-Induced | Rat | 20 mmol/L Sodium Pivalate in drinking water | 4 weeks | ~80% | ~20-40% | ~20-40% | Increased plasma 3-hydroxybutyrate | [4] |
| Pivalate-Induced | Pig | 30 mg/kg body weight/day Sodium Pivalate | 28 days | ~40-60% | ~40-60% | ~40-60% | Minimal changes in hepatic metabolism | [1][5] |
| Pivalate-Induced (Human) | Human | Pivaloyl-conjugated antibiotics | 54 days | ~90% (from 35.0 to 3.5 µmol/L) | ~57% (from 10 to 4.3 µmol/g NCP) | Not Reported | Decreased maximal oxygen uptake | [6] |
| Genetic (JVS Mouse) | Mouse | Homozygous mutation in Slc22a5 (OCTN2) | Lifelong | >90% | Significantly reduced | Significantly reduced | Fatty liver, hypoglycemia, cardiomyopathy | [7][8][9] |
| Dietary Restriction | Rat | Carnitine-free diet | 6 weeks | ~50% | ~50% | ~50% | Depletion reversible with carnitine supplementation | [10] |
| Dietary Restriction | Rat | Graded food restriction | 6 weeks | Variable, dependent on intake | Relatively stable | Tended to increase with restriction | Lowered serum and urine carnitine | [11] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful implementation of these models. Below are the protocols for the key experiments cited.
Pivalate-Induced Secondary Carnitine Deficiency in Rats
-
Objective: To induce a state of secondary carnitine deficiency.
-
Animals: Male Wistar rats.
-
Materials: Sodium pivalate, standard laboratory chow, drinking water.
-
Procedure:
-
House rats individually in a controlled environment.
-
Provide free access to standard laboratory chow.
-
For the experimental group, dissolve sodium pivalate in the drinking water at a concentration of 20 mmol/L.
-
The control group receives regular drinking water.
-
Continue the treatment for a period of 4 weeks.
-
At the end of the treatment period, collect blood and tissue samples for carnitine analysis.[4]
-
-
Analysis: Measure free and total carnitine levels in plasma and tissue homogenates using tandem mass spectrometry or other validated methods.[12]
Genetic Model of Primary Carnitine Deficiency (JVS Mouse)
-
Objective: To study the pathophysiology of primary carnitine deficiency due to a genetic defect in the carnitine transporter.
-
Animals: Juvenile visceral steatosis (JVS) mice with a homozygous mutation in the Slc22a5 gene (encoding the OCTN2 carnitine transporter).[7][13]
-
Procedure:
-
Breed heterozygous JVS mice to obtain homozygous offspring. Genotyping is required to identify the homozygous pups.
-
House the mice in a controlled environment with free access to standard laboratory chow and water.
-
Due to the severity of the phenotype, homozygous JVS mice may have a reduced lifespan. Monitor the animals closely for signs of distress, such as hypoglycemia and lethargy.[9]
-
For longitudinal studies, carnitine supplementation may be necessary for survival, which can be a variable in the experimental design.[14]
-
Collect blood and tissue samples at desired time points for biochemical and histological analysis.
-
-
Analysis: In addition to carnitine levels, assess for phenotypes such as fatty liver (hepatic steatosis), cardiac hypertrophy, and hypoglycemia.[8][9]
Dietary Restriction-Induced Carnitine Deficiency in Rats
-
Objective: To induce a moderate carnitine deficiency through dietary means.
-
Animals: Male Sprague-Dawley rats.
-
Materials: Carnitine-free diet (custom formulation required), standard laboratory chow, drinking water.
-
Procedure:
-
House rats individually and acclimate them to the housing conditions.
-
Divide the animals into an experimental group and a control group.
-
Feed the experimental group a specially formulated carnitine-free diet for 6 weeks.
-
The control group is pair-fed a standard laboratory diet containing a known amount of carnitine.
-
Ensure free access to drinking water for both groups.
-
At the end of the 6-week period, collect blood and tissue samples for analysis.[10]
-
-
Analysis: Determine the concentrations of free and total carnitine in plasma, muscle, and liver to confirm the state of deficiency.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: The Carnitine Shuttle System for Long-Chain Fatty Acid Transport.
Caption: Experimental Workflow for Pivalate-Induced Carnitine Deficiency.
Caption: Experimental Workflow for the JVS Mouse Model of Carnitine Deficiency.
Conclusion
The pivalate-induced model of secondary carnitine deficiency is a robust and reproducible method that effectively reduces carnitine levels in various tissues. The degree of depletion can be modulated by the dose and duration of pivalate administration. Cross-validation with genetic models, such as the JVS mouse, reveals that while both models lead to significant carnitine depletion and subsequent metabolic disturbances, the underlying mechanisms differ. The pivalate model mimics an acquired secondary deficiency, whereas the JVS mouse represents a primary genetic defect in carnitine transport. Dietary restriction offers a milder and potentially more physiologically relevant model of carnitine insufficiency.
The choice of model should be guided by the specific aims of the study. For investigating the acute effects of carnitine depletion and the efficacy of therapeutic interventions, the pivalate-induced model is highly suitable. For studying the long-term consequences of a primary defect in carnitine metabolism and its genetic basis, the JVS mouse is the model of choice. Dietary restriction models are valuable for exploring the impact of suboptimal carnitine intake. By understanding the strengths and limitations of each model, researchers can design more targeted and informative studies to advance our understanding of carnitine homeostasis and its role in health and disease.
References
- 1. Limited Impact of Pivalate-Induced Secondary Carnitine Deficiency on Hepatic Transcriptome and Hepatic and Plasma Metabolome in Nursery Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivalate affects carnitine status but causes no severe metabolic changes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary defect of juvenile visceral steatosis (jvs) mouse with systemic carnitine deficiency is probably in renal carnitine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human model of primary carnitine deficiency cardiomyopathy reveals ferroptosis as a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spontaneous development of intestinal and colonic atrophy and inflammation in the carnitine-deficient jvs (OCTN2-/-) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental carnitine depletion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of food restriction on tissue carnitine concentration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene-dose effect on carnitine transport activity in embryonic fibroblasts of JVS mice as a model of human carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolonged effect of single carnitine administration on fasted carnitine-deficient JVS mice regarding their locomotor activity and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Potassium Pivalate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of potassium pivalate, ensuring the safety of personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. Always consult the substance's Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE should be worn, consistent with standard laboratory handling procedures.[1][2][3]
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated. |
II. Step-by-Step Disposal Procedure
The recommended disposal method for this compound is incineration by a licensed waste disposal service.[2][4][5] Landfill disposal is generally not recommended without consulting local authorities.
Step 1: Waste Characterization While this compound is not classified as a hazardous waste under most regulations, it is the waste generator's responsibility to confirm this with local and national regulations.[2][5]
Step 2: Preparing for Disposal
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Containerize: Place the this compound waste in a clearly labeled, sealed, and suitable container for chemical waste.
-
Labeling: The container must be clearly labeled with the chemical name ("this compound") and any other information required by your institution and local regulations.
Step 3: Disposal via Incineration
-
Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed professional waste disposal service.
-
Incineration Method: A common and recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][4][5] This ensures the complete destruction of the compound.
Step 4: Disposal of Contaminated Materials Any materials that have come into contact with this compound, such as gloves, weighing papers, and empty containers, should be disposed of as chemical waste.[3] Place these items in a sealed bag or container, label it appropriately, and dispose of it through your institution's chemical waste program.
III. Environmental Protection
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][3][4] It is crucial to prevent its release into the environment, as large or frequent spills may have adverse effects.[1]
IV. Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
